Product packaging for Fluticasone furoate-d3(Cat. No.:)

Fluticasone furoate-d3

Cat. No.: B12401563
M. Wt: 541.6 g/mol
InChI Key: XTULMSXFIHGYFS-URNVUPDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluticasone furoate-d3 is a useful research compound. Its molecular formula is C27H29F3O6S and its molecular weight is 541.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29F3O6S B12401563 Fluticasone furoate-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29F3O6S

Molecular Weight

541.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D

InChI Key

XTULMSXFIHGYFS-URNVUPDWSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C)C(=O)SCF)[2H]

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Origin of Product

United States

Foundational & Exploratory

What is Fluticasone furoate-d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Fluticasone furoate-d3, a deuterated isotopologue of the synthetic corticosteroid Fluticasone furoate. Designed for researchers, scientists, and drug development professionals, this document details its primary application in research as an internal standard for quantitative bioanalytical assays. The guide includes key chemical and physical properties, detailed experimental protocols for its use, and a summary of the relevant signaling pathways of its non-labeled counterpart, Fluticasone furoate.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Fluticasone furoate, a potent glucocorticoid receptor agonist used in the treatment of allergic rhinitis and asthma.[1] The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Fluticasone furoate but has a higher molecular weight.[2][3] This mass difference is the key to its primary application in research.

Primary Research Application: Internal Standard in Quantitative Analysis

The principal use of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] In such studies, a known amount of this compound is added to biological samples (e.g., plasma, serum) prior to sample preparation and analysis. Because it behaves almost identically to the non-labeled Fluticasone furoate during extraction, chromatography, and ionization, it can be used to accurately correct for any analyte loss during the analytical process. This ensures the high precision and accuracy required for pharmacokinetic and other quantitative studies.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for this compound and its parent compound are presented below.

PropertyFluticasone FuroateThis compoundReference(s)
Molecular Formula C27H29F3O6SC27H26D3F3O6S[2][3]
Molecular Weight ~538.6 g/mol ~541.6 g/mol [2][3]
Isotopic Purity Not ApplicableTypically ≥98%[2]
Primary Use Therapeutic AgentInternal Standard[1][4]

Mass Spectrometry Data

The following table summarizes typical mass-to-charge ratio (m/z) transitions used for the detection and quantification of Fluticasone furoate and its deuterated internal standards in LC-MS/MS analyses.

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Reference(s)
Fluticasone Furoate539313, 293.1
Fluticasone Furoate-d5544293[5]
Fluticasone Furoate (generic)539313[6]

Note: While a specific m/z for this compound was not explicitly found in the search results, it is expected to have a precursor ion of approximately 542 and fragment ions similar to the non-labeled compound.

Experimental Protocols

The following sections outline typical experimental methodologies for the use of this compound as an internal standard in the bioanalysis of Fluticasone furoate.

Sample Preparation

The goal of sample preparation is to extract Fluticasone furoate and this compound from the biological matrix and remove interfering substances.

Method 1: Solid-Phase Extraction (SPE)

  • Spiking: To 500 µL of human plasma, add a small volume (e.g., 50 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol).

  • Protein Precipitation: Add an organic solvent such as acetonitrile to the plasma sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 25% methanol) to remove polar impurities.

  • Elution: Elute the analytes from the cartridge with a stronger organic solvent, such as dichloromethane or a mixture of ethyl acetate and heptane.[7]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Method 2: Liquid-Liquid Extraction (LLE)

  • Spiking: Add a known amount of this compound to the plasma sample.

  • Extraction: Add an immiscible organic solvent (e.g., a mixture of methyl-tert-butyl-ether and hexane) to the sample.

  • Mixing and Centrifugation: Vortex the mixture to facilitate the transfer of the analytes into the organic phase, followed by centrifugation to separate the layers.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

ParameterTypical ConditionsReference(s)
Column C18 (e.g., 50 x 3 mm, 2.6 µm)[5]
Mobile Phase A 0.01% Ammonium Hydroxide in Water or 5 mM Ammonium Formate[5][6]
Mobile Phase B Methanol[5][6]
Gradient Gradient elution is typically used to separate the analytes from matrix components.[5]
Flow Rate Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min.
Injection Volume 5-20 µL
Column Temperature ~40-45 °C[9][6]
Mass Spectrometry (MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterTypical SettingsReference(s)
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
MRM Transitions See Table in Section 2[5][6]
Gas Temperature ~250 °C[4]
Gas Flow ~20 L/min[4]
Nebulizer Pressure ~60 psi[4]

Signaling Pathway of Fluticasone Furoate

This compound is expected to follow the same biological pathways as its non-deuterated counterpart. The anti-inflammatory effects of Fluticasone furoate are mediated through its interaction with the glucocorticoid receptor (GR).

Fluticasone_Furoate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF Fluticasone Furoate GR Glucocorticoid Receptor (GR) FF->GR Binds HSP Heat Shock Proteins GR->HSP Associated with FF_GR FF-GR Complex GR->FF_GR Forms FF_GR->HSP Dissociates FF_GR_N FF-GR Complex FF_GR->FF_GR_N Translocates GRE Glucocorticoid Response Elements (GREs) FF_GR_N->GRE Binds to (Transactivation) NFkB_p65 NF-κB (p65/p50) FF_GR_N->NFkB_p65 Inhibits (Transrepression) Gene_Trans Gene Transcription GRE->Gene_Trans Activates NFkB_p65->Gene_Trans Activates (inhibited) Anti_Inflam Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Trans->Anti_Inflam Upregulates Pro_Inflam Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Trans->Pro_Inflam Downregulates

Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Furoate.

The binding of Fluticasone furoate to the cytoplasmic Glucocorticoid Receptor (GR) leads to the dissociation of heat shock proteins and translocation of the active complex into the nucleus.[11] In the nucleus, the complex can act in two primary ways:

  • Transactivation: The Fluticasone furoate-GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[12][13]

  • Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of inflammatory cytokines.[12][14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of Fluticasone furoate utilizing this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with This compound (Internal Standard) Collection->Spiking Extraction Sample Extraction (SPE or LLE) Spiking->Extraction LC LC Separation (e.g., Reversed-Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio of Analyte to IS) MS->Quant PK Pharmacokinetic Analysis (e.g., Cmax, AUC, T1/2) Quant->PK

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Fluticasone Furoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Fluticasone furoate-d3, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. Given the limited availability of data for the deuterated form, this document primarily relies on the extensive information available for Fluticasone furoate, with the understanding that the isotopic labeling is not expected to significantly alter the compound's chemical behavior. This guide is intended to support research, development, and quality control activities involving this potent anti-inflammatory agent.

Chemical and Physical Properties

This compound is a synthetic trifluorinated corticosteroid. The deuterium labeling is typically on the furan ring, which serves as a useful internal standard in pharmacokinetic and metabolic studies.[1] The fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fluticasone Furoate and this compound

PropertyFluticasone FuroateThis compoundData Source
Chemical Name (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate-d3[2]
Molecular Formula C₂₇H₂₉F₃O₆SC₂₇H₂₆D₃F₃O₆S[2][3]
Molecular Weight 538.58 g/mol 541.6 g/mol [2][3]
Appearance White to Off-White SolidNot specified, expected to be similar to non-deuterated form[4]
Melting Point 250-252 °C (decomposes)Not specified, expected to be very similar to non-deuterated form[3][4][5][6][7]
Boiling Point 625.2 ± 55.0 °C (Predicted)Not specified, expected to be very similar to non-deuterated form[3][4]
Density 1.39 g/cm³ (Predicted)Not specified, expected to be very similar to non-deuterated form[3][4][5]
pKa 12.52 ± 0.70 (Predicted)Not specified, expected to be very similar to non-deuterated form[4]
UV/Vis. (λmax) 242 nmNot specified, expected to be very similar to non-deuterated form[8]

Solubility Data

The solubility of Fluticasone furoate in various solvents is presented in Table 2. The deuterated form is expected to have very similar solubility characteristics.

Table 2: Solubility of Fluticasone Furoate

SolventSolubilityNotesData Source
Water Insoluble-[7][9]
Ethanol ~1 mg/mL-[8]
DMSO ~15 mg/mL, 95 mg/mL (176.39 mM)Sonication is recommended for the higher concentration.[8][10]
Dimethylformamide (DMF) ~20 mg/mL-[8]
Chloroform Slightly solubleHeating and sonication may be required.[4]
Methanol Slightly soluble-[4]
1:3 DMF:PBS (pH 7.2) ~0.25 mg/mLFor creating aqueous buffer solutions.[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 3.3 mg/mL (6.13 mM)Sonication is recommended.[10]

Stability Profile

Fluticasone furoate is a relatively stable molecule but is susceptible to degradation under certain conditions, primarily through hydrolysis of its ester and thioester linkages. Stability studies are crucial to ensure its quality, efficacy, and safety.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following sections detail the typical conditions for these studies based on available literature for Fluticasone furoate.

Table 3: Summary of Forced Degradation Conditions and Observations for Fluticasone Furoate

ConditionReagents and ConditionsExpected Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heated at 60°C for 24 hoursHydrolysis of the furoate ester and S-fluoromethyl carbothioate groups.
Alkaline Hydrolysis 0.1 M NaOH, at room temperature for 1 hourRapid hydrolysis of the furoate ester and S-fluoromethyl carbothioate groups.
Oxidative Degradation 3% H₂O₂, at room temperature for 24 hoursOxidation of the thioester group.
Thermal Degradation Solid drug substance heated at 105°C for 24 hoursGeneral thermal decomposition.
Photolytic Degradation Exposure to UV light (254 nm) and visible light for an extended periodPotential for photochemically induced degradation.
Storage and Handling

Based on its stability profile, the following storage and handling recommendations are provided:

  • Long-term Storage: Store at -20°C in an inert atmosphere.[2]

  • Shipping: Can be shipped at ambient temperature.[9]

  • Solutions: Aqueous solutions are not recommended for storage for more than one day.[8] Stock solutions in organic solvents should be purged with an inert gas.[8]

Experimental Protocols

This section outlines the methodologies for key experiments related to the stability testing of this compound.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is critical for separating the active pharmaceutical ingredient (API) from its degradation products.

Experimental Workflow for HPLC Method Development

G cluster_0 Method Development cluster_1 Analysis prep Prepare Standard and Degraded Samples dev Develop HPLC Method (Column, Mobile Phase, Flow Rate, etc.) prep->dev Inject opt Optimize Chromatographic Conditions dev->opt Evaluate Resolution & Peak Shape val Validate Method (ICH Guidelines) opt->val Finalized Method run Run Stability Samples val->run quant Quantify API and Degradants run->quant report Report Results quant->report

Caption: Workflow for HPLC method development and stability analysis.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[11]

  • Mobile Phase: A mixture of organic solvents and a buffer is typical. For example, methanol, acetonitrile, and 1% sodium perchlorate in a ratio of 50:40:10 (v/v/v) at a pH of 4.8.[11][12]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[11][12]

  • Detection: UV detection at 254 nm is suitable for quantification.[11][12]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration with the mobile phase.

    • Degraded Samples: Subject the drug substance to forced degradation conditions as described in Table 3. Neutralize the acidic and basic samples before injection. Dilute the samples to a suitable concentration.

  • Analysis: Inject the standard and degraded samples into the HPLC system and record the chromatograms.

  • System Suitability: Perform system suitability tests (e.g., tailing factor, theoretical plates, and repeatability) to ensure the performance of the chromatographic system.

Forced Degradation Study Protocol

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions cluster_results Evaluation start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal (e.g., 105°C) start->therm photo Photolytic (UV/Vis light) start->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Identify Degradation Products analyze->identify validate Confirm Method's Stability-Indicating Capability analyze->validate pathway Elucidate Degradation Pathways identify->pathway

Caption: Process flow for a forced degradation study.

Protocol:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a minimal amount of methanol and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to a known volume with the mobile phase.

  • Alkaline Hydrolysis: Dissolve a known amount of this compound in a minimal amount of methanol and add 0.1 M sodium hydroxide. Keep the solution at room temperature for 1 hour. Neutralize the solution with 0.1 M hydrochloric acid and dilute to a known volume with the mobile phase.

  • Oxidative Degradation: Dissolve a known amount of this compound in a minimal amount of methanol and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a known volume with the mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 24 hours. After cooling, dissolve the sample in a suitable solvent and dilute to a known volume with the mobile phase.

  • Photolytic Degradation: Expose a known amount of solid this compound and a solution of the drug to UV (254 nm) and fluorescent light in a photostability chamber for a defined period as per ICH guidelines. Prepare a solution of the solid sample after exposure and dilute both the solid and solution samples to a known volume with the mobile phase.

Conclusion

This compound is a critical tool for pharmaceutical research and development. Understanding its chemical properties and stability is paramount for its effective use. This guide provides a foundational understanding based on the available data for the non-deuterated Fluticasone furoate. It is recommended that specific stability studies be conducted on this compound to confirm these properties and to comply with regulatory requirements for its intended application. The provided experimental protocols offer a starting point for developing and validating the necessary analytical methods for quality control and stability assessment.

References

The In Vitro Mechanism of Action of Fluticasone Furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanism of action of fluticasone furoate (FF), a synthetic, trifluorinated corticosteroid with a high affinity for the glucocorticoid receptor (GR).[1][2] Developed for the treatment of inflammatory conditions such as allergic rhinitis and asthma, its efficacy is rooted in a potent and multi-faceted anti-inflammatory profile.[3][4] This document details the core signaling pathways, summarizes key quantitative data from in vitro studies, and provides standardized experimental protocols for researchers.

Core Mechanism: Glucocorticoid Receptor (GR) Activation and Genomic Regulation

The anti-inflammatory effects of fluticasone furoate are mediated through its interaction with the intracellular glucocorticoid receptor.[5][6] As a lipophilic molecule, FF readily crosses the cell membrane and binds with high affinity to the GR residing in the cytoplasm within a chaperone protein complex.[6] This binding affinity is noted to be approximately 29.9 times that of dexamethasone.[2]

Upon binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[6] Inside the nucleus, the activated FF-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression .[3][7][8]

Transrepression: Inhibition of Pro-inflammatory Pathways

Transrepression is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[9] The activated FF-GR complex, without directly binding to DNA, interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][8][10] By preventing these factors from binding to their DNA response elements, FF effectively downregulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][11]

Transrepression_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex TNF->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκBα Degradation Releases NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation FF_mol Fluticasone Furoate (FF) GR GR FF_mol->GR Binds FF_GR FF-GR Complex (Active) GR->FF_GR FF_GR_nuc FF-GR Complex FF_GR->FF_GR_nuc Translocation DNA_NFkB DNA (κB Site) NFkB_nuc->DNA_NFkB Binds FF_GR_nuc->NFkB_nuc Inhibits/ Interferes ProInflam_Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) DNA_NFkB->ProInflam_Genes Activates Transcription Repression Transcription Repressed ProInflam_Genes->Repression

Caption: Fluticasone furoate-mediated transrepression of the NF-κB signaling pathway.

Transactivation: Upregulation of Anti-inflammatory Genes

In the transactivation mechanism, FF-GR homodimers bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][12] This binding initiates the transcription of genes with anti-inflammatory properties, such as glucocorticoid-induced leucine zipper (GILZ), dual-specificity phosphatase 1 (DUSP1), and IκBα (the inhibitor of NF-κB).[12][13] While transactivation contributes to anti-inflammatory effects, it is also associated with some of the metabolic side effects of corticosteroids.[9]

Transactivation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF_mol Fluticasone Furoate (FF) GR GR FF_mol->GR Binds FF_GR FF-GR Complex (Active) GR->FF_GR FF_GR_Dimer FF-GR Dimer FF_GR->FF_GR_Dimer Dimerizes FF_GR_Dimer_nuc FF-GR Dimer FF_GR_Dimer->FF_GR_Dimer_nuc Translocation DNA_GRE DNA (GRE Site) FF_GR_Dimer_nuc->DNA_GRE Binds Coactivators Co-activators DNA_GRE->Coactivators Recruits AntiInflam_Genes Anti-inflammatory Genes (GILZ, DUSP1, IκBα) Coactivators->AntiInflam_Genes Initiates Transcription Activation Transcription Activated AntiInflam_Genes->Activation

Caption: Fluticasone furoate-mediated transactivation via Glucocorticoid Response Elements (GREs).

Key In Vitro Anti-inflammatory Effects

The genomic mechanisms of fluticasone furoate translate into several measurable anti-inflammatory effects in vitro, primarily the suppression of inflammatory mediators and the modulation of inflammatory cell function.

Inhibition of Pro-inflammatory Cytokine Secretion

A primary consequence of FF's action on transcription factors is the potent inhibition of pro-inflammatory cytokine and chemokine production. In vitro studies using primary human nasal mucosal epithelial cells have demonstrated that FF significantly inhibits the secretion of key mediators involved in allergic inflammation, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[14][15] The high potency of FF is reflected in its low picomolar inhibitory concentrations.[14][15][16][17] Further studies on nasal polyp tissue challenged with Staphylococcus aureus enterotoxin B (SEB) show FF has a stronger suppressive effect on a range of Th1, Th2, and Th17 cytokines compared to mometasone furoate, particularly in post-challenge scenarios.[18]

Table 1: Potency of Fluticasone Furoate in Inhibiting Cytokine Secretion from Human Nasal Epithelial Cells

Cytokine Stimulant Metric (Inhibitory Concentration) Potency Value Citation(s)
GM-CSF 10% Fetal Bovine Serum (FBS) IC25 12.6 pM [14][15]
IL-6 10% Fetal Bovine Serum (FBS) IC25 65.8 pM [14][15]

| IL-8 | 10% Fetal Bovine Serum (FBS) | IC25 | 8.6 pM |[14][15] |

Table 2: Comparative Maximal Inhibition of Cytokine Release from Nasal Polyp Tissue (Post-SEB Challenge)

Cytokine Fluticasone Furoate (Max % Inhibition) Mometasone Furoate (Max % Inhibition) Citation(s)
IFN-γ 77.3% 46.1% [18]
IL-2 87.2% 50.1% [18]
IL-5 93.8% 76.5% [18]
IL-17 89.2% 66.8% [18]

| TNF-α | 76.8% | 48.7% |[18] |

Reduction of Eosinophil Survival

Eosinophils are key effector cells in allergic inflammation, and their survival is promoted by cytokines like GM-CSF released from epithelial cells.[14] By inhibiting the production of these survival-promoting factors, fluticasone furoate indirectly reduces eosinophil viability. In vitro co-culture models have shown that secretions from epithelial cells induce eosinophil survival, and this effect is significantly inhibited by FF in a dose-dependent manner.[14][15][16][17] This action contributes to the reduction of eosinophilic inflammation observed in clinical settings.

Table 3: Effect of Fluticasone Furoate on Eosinophil Survival Induced by Epithelial Cell Secretions

Time Point Metric (Inhibitory Concentration) Potency Value Citation(s)
Day 3 IC50 3.22 nM [15][17]

| Day 4 | IC50 | 1.29 nM |[15][17] |

Preservation of Epithelial Barrier Function

The airway epithelium forms a critical barrier against environmental insults and allergens.[19] In inflammatory conditions, this barrier can be compromised. In vitro studies have demonstrated that fluticasone furoate can preserve and restore epithelial integrity.[3][8] It effectively reduces epithelial permeability in response to damage induced by proteases or mechanical stress.[3][7] This is achieved, in part, by increasing the expression of tight junction proteins like occludin and zonula occludens-1 (ZO-1), thereby strengthening the barrier.[19]

Experimental Protocols for In Vitro Assessment

The following section outlines key methodologies used to characterize the in vitro mechanism of action of fluticasone furoate.

Protocol: Cytokine Secretion Inhibition Assay

This protocol is designed to measure the potency of FF in inhibiting cytokine release from epithelial cells.[14][15]

  • Cell Culture: Culture primary human nasal epithelial cells or a relevant cell line (e.g., A549, BEAS-2B) to confluence in appropriate media.[20][14]

  • Pre-incubation: Replace the medium with fresh serum-free medium containing various concentrations of fluticasone furoate (e.g., 10⁻¹² M to 10⁻⁷ M) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.[14]

  • Stimulation: Add an inflammatory stimulus, such as 10% Fetal Bovine Serum (FBS), lipopolysaccharide (LPS), or TNF-α, to the wells.[14][21]

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.[14]

  • Supernatant Collection: Harvest the cell culture supernatants and centrifuge to remove cellular debris.

  • Quantification: Measure the concentration of target cytokines (e.g., IL-6, IL-8, GM-CSF) in the supernatants using a validated enzyme-linked immunosorbent assay (ELISA) kit.[14][17]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each FF concentration relative to the stimulated vehicle control. Determine IC₂₅ or IC₅₀ values using non-linear regression analysis.

Workflow_Cytokine_Assay start Start culture Culture epithelial cells to confluence start->culture preincubate Pre-incubate with varying concentrations of FF or vehicle culture->preincubate stimulate Add inflammatory stimulus (e.g., FBS, LPS) preincubate->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect Collect and clarify culture supernatant incubate_24h->collect elisa Measure cytokine levels via ELISA collect->elisa analyze Calculate % inhibition and determine IC50 values elisa->analyze end End analyze->end

Caption: Experimental workflow for an in vitro cytokine secretion inhibition assay.

Protocol: Eosinophil Survival Assay

This assay assesses the indirect effect of FF on eosinophil viability by modulating epithelial cell secretions.[14][15]

  • Generate Conditioned Media: Culture primary nasal epithelial cells and stimulate with 10% FBS for 24 hours to generate Human Epithelial Cell-Conditioned Media (HECM). Harvest and filter-sterilize the supernatant.[14]

  • Isolate Eosinophils: Isolate eosinophils from the peripheral blood of healthy, non-atopic donors using density-gradient centrifugation followed by negative selection with immunomagnetic beads.

  • Cell Culture: Incubate the isolated eosinophils (e.g., at 1x10⁶ cells/mL) with the HECM in the presence of varying concentrations of fluticasone furoate (10⁻¹² M to 10⁻⁷ M) or vehicle.

  • Incubation: Culture the cells for up to 4 days.

  • Assess Viability: At daily time points (Day 1, 2, 3, 4), determine the percentage of viable eosinophils using the Trypan Blue dye exclusion method and a hemocytometer.[15][17]

  • Data Analysis: Plot the percentage of survival over time for each condition. Calculate the IC₅₀ for the inhibition of eosinophil survival at specific time points (e.g., Day 3 and 4).

Protocol: Transactivation/Transrepression Reporter Gene Assay

This method quantifies the effect of FF on the GR-mediated transactivation and transrepression pathways.[20][9][22]

  • Cell Transfection: Use a suitable cell line (e.g., A549 human lung epithelial cells) and transiently or stably transfect them with reporter plasmids.[20][22]

    • For Transactivation: Use a plasmid containing multiple GREs upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[20][9]

    • For Transrepression: Use a plasmid containing NF-κB or AP-1 response elements upstream of a reporter gene.[20][9]

  • Cell Treatment: Seed the transfected cells in 96-well plates. Treat the cells with a range of fluticasone furoate concentrations.

  • Stimulation (for Transrepression): For transrepression assays, co-stimulate the cells with an inducer of the target pathway (e.g., TNF-α to activate NF-κB).

  • Incubation: Incubate the cells for an appropriate duration (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lysis and Measurement: Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase) using a plate reader. For SEAP, the activity can be measured directly from the culture medium.[9]

  • Data Analysis: Normalize reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content. Calculate EC₅₀ (for transactivation) or IC₅₀ (for transrepression) values from the dose-response curves.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, mass spectrometry (MS) stands as a pillar of sensitivity and selectivity. However, the accuracy and precision of MS-based quantification are susceptible to a variety of factors that can introduce significant variability. This technical guide delves into the rationale and methodology behind the use of deuterium-labeled internal standards, a technique that has become the gold standard for mitigating analytical variability and ensuring the highest quality data in drug development and research.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

At the core of using deuterium-labeled compounds is the principle of isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of an isotopically enriched version of the analyte—the internal standard (IS)—to the sample at the earliest stage of analysis.[1] The underlying assumption is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, chromatography, and ionization.[2] By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the added isotopic standard, it is possible to accurately calculate the concentration of the analyte, as this ratio remains constant even if sample is lost during processing.

Principle of Isotope Dilution Mass Spectrometry cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (Unknown Analyte Concentration) B Add Known Amount of Deuterium-Labeled Internal Standard A->B C Homogenization and Extraction B->C D Chromatographic Separation C->D Processed Sample E Mass Spectrometric Detection D->E F Measure Peak Area Ratio (Analyte / Internal Standard) E->F G Calculate Analyte Concentration F->G

A diagram illustrating the core principle of IDMS.

Rationale for Internal Standardization in Mass Spectrometry

Quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is subject to several sources of variability that can compromise data quality. A stable isotope-labeled internal standard (SIL-IS), such as a deuterium-labeled compound, is the most effective tool to compensate for these variations.[1]

Key Sources of Analytical Variability:

  • Sample Preparation and Extraction: The process of extracting an analyte from a complex biological matrix (e.g., plasma, urine, tissue) is rarely 100% efficient and can vary from sample to sample. Since the deuterium-labeled IS is added before extraction, it experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[3] This is a major source of imprecision and inaccuracy in bioanalysis. A co-eluting SIL-IS experiences the same degree of ion suppression or enhancement, thereby normalizing the analyte's signal.[1]

  • Instrumental Variability: Fluctuations in the performance of the LC system (e.g., injection volume) and the mass spectrometer (e.g., detector response) can occur over the course of an analytical run. The IS provides a constant reference that corrects for this instrumental drift.[4]

The Power of Deuterium: Quantitative Data Insights

The superiority of deuterium-labeled internal standards over other types of internal standards, such as structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting the benefits of using a SIL-IS.

Table 1: Impact of Internal Standard Choice on Assay Precision

This table demonstrates the significant improvement in assay precision when a deuterium-labeled internal standard is used compared to a structural analog for the quantification of the immunosuppressant drug sirolimus in whole blood.

Internal Standard TypeAnalyteMean Inter-patient Imprecision (%CV)Reference
Structural Analog (Desmethoxyrapamycin)Sirolimus7.6 - 9.7%[1]
Deuterium-Labeled (Sirolimus-d3)Sirolimus2.7 - 5.7%[1]

Table 2: Correction for Inter-individual Variability in Sample Recovery

The recovery of an analyte from a complex matrix like plasma can vary significantly between individuals. This table shows the recovery of the anti-cancer drug lapatinib from the plasma of six different cancer patients. While the recovery of both the analyte and its deuterium-labeled internal standard varies, the ratio of their recoveries remains consistent, enabling accurate quantification.

Patient IDLapatinib Recovery (%)Lapatinib-d3 Recovery (%)Ratio of Recoveries (Analyte/IS)
129.331.50.93
245.648.20.95
316.217.50.93
456.158.90.95
533.835.10.96
649.751.20.97
Data adapted from a study on lapatinib quantification in cancer patient plasma.[5]

Table 3: Validation of a Multi-Analyte LC-MS/MS Assay Using Deuterated Internal Standards

This table summarizes the performance characteristics of a validated method for the simultaneous quantification of five immunosuppressant drugs in plasma, demonstrating the excellent linearity, precision, and accuracy achievable with the use of deuterated internal standards.[6]

AnalyteCalibration RangeLinearity (r²)Inter-assay Precision (%CV)Inter-assay Accuracy (%)
Cyclosporine A2 - 1250 ng/mL>0.9972.5 - 12.5%90 - 113%
Tacrolimus0.5 - 42.2 ng/mL>0.9972.5 - 12.5%90 - 113%
Sirolimus0.6 - 49.2 ng/mL>0.9972.5 - 12.5%90 - 113%
Everolimus0.5 - 40.8 ng/mL>0.9972.5 - 12.5%90 - 113%
Mycophenolic Acid0.01 - 7.5 µg/mL>0.9972.5 - 12.5%90 - 113%

Experimental Workflow and Protocols

The implementation of deuterium-labeled internal standards follows a systematic workflow. The following diagram outlines the typical steps in a quantitative bioanalytical LC-MS/MS assay.

Typical Bioanalytical LC-MS/MS Workflow A Sample Receipt and Thawing B Aliquoting of Sample A->B C Addition of Deuterated Internal Standard Solution B->C D Sample Pre-treatment (e.g., Protein Precipitation, LLE, SPE) C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G H Report Generation G->H

A typical workflow for a quantitative bioanalytical assay.
Detailed Example Protocol: Quantification of Venetoclax in Human Plasma

This protocol provides a detailed methodology for the quantitative analysis of the anti-cancer drug Venetoclax in human plasma using its deuterium-labeled internal standard (Venetoclax-D8).[7]

1. Materials and Reagents:

  • Venetoclax and Venetoclax-D8 reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Human plasma (drug-free)

  • Potassium dihydrogen phosphate buffer (10 mM)

  • Methyl tertiary butyl ether (MTBE)

2. Preparation of Solutions:

  • Stock Solutions (100 µg/mL): Prepare stock solutions of Venetoclax and Venetoclax-D8 in methanol.

  • Internal Standard Spiking Solution (30 ng/mL): Prepare the IS spiking solution in 50% methanol from the Venetoclax-D8 stock solution.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards (ranging from 10.0 to 10000.0 pg/mL) and QC samples (at low, medium, and high concentrations) by spiking the appropriate amounts of the Venetoclax stock solution into drug-free human plasma.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard spiking solution (Venetoclax-D8).

  • Add 100 µL of 10 mM potassium dihydrogen phosphate buffer and vortex for 30 seconds.

  • Add 2 mL of MTBE, vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A suitable HPLC or UHPLC system.

  • Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution with Methanol and 5mM Ammonium acetate (70:30 v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Venetoclax: m/z 868.12 → 321.54

    • Venetoclax-D8: m/z 876.9 → 329.7

5. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the QC and unknown samples from the calibration curve.

Potential Challenges and Considerations

While deuterium-labeled internal standards are incredibly powerful, it is crucial to be aware of potential challenges:

  • Kinetic Isotope Effect: The replacement of hydrogen with the heavier deuterium atom can sometimes lead to a slight difference in the physicochemical properties of the molecule. This can manifest as a small shift in chromatographic retention time between the analyte and the deuterated internal standard.[8] If this shift is significant and occurs in a region of variable matrix effects, it can compromise the accuracy of the correction. The table below shows an example of this effect.

Table 4: Chromatographic Isotope Effect and its Impact on Precision

Analyte/IS PairRetention Time Difference (Analyte - IS)% Standard Deviation of Response Ratio (n=6)Reference
Fluconazole / Fluconazole-d4-0.02 min26.2%[8]
Homoserine Lactone / Homoserine Lactone-d3-0.01 min6.67%[8]
Data from a study where incomplete co-elution led to increased variability.[8]
  • Isotopic Purity and "Cross-talk": The deuterated internal standard should be of high isotopic purity, with minimal presence of the unlabeled analyte. The contribution of the natural isotopic abundance of the analyte to the mass channel of the internal standard, and vice versa, should be assessed and, if significant, corrected for.

  • Stability of the Deuterium Label: The deuterium atoms must be placed in a chemically stable position on the molecule to prevent exchange with protons from the solvent or matrix.[9] Labeling on heteroatoms (O, N) or acidic carbons should be avoided.

  • In-source Scrambling or Fragmentation: In some cases, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can complicate quantification.[9] Careful selection of precursor and product ions for MRM is essential to minimize this effect.

Conclusion

The use of deuterium-labeled internal standards in mass spectrometry is a cornerstone of high-quality quantitative bioanalysis. By effectively compensating for the inherent variabilities of the analytical process—from sample preparation to instrumental detection—these standards enable researchers and drug development professionals to achieve the accuracy, precision, and robustness required for regulatory submissions and confident decision-making. While potential challenges such as the kinetic isotope effect exist, a thorough understanding of these phenomena and careful method validation allow for their mitigation, solidifying the role of deuterium-labeled compounds as the gold standard in quantitative mass spectrometry.

References

Fluticasone Furoate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Fluticasone furoate-d3, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Fluticasone furoate. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, enabling precise quantification of the non-labeled drug.

For clarity and easy comparison, the fundamental quantitative data for this compound are summarized in the table below.

ParameterValueReference
CAS Number Not explicitly assigned; often referenced by the unlabeled CAS: 397864-44-7[1][2][3]
Molecular Formula C₂₇H₂₆D₃F₃O₆S[1][4][5]
Molecular Weight 541.59 g/mol [1][3][4]

Signaling Pathway and Mechanism of Action

Fluticasone furoate, and by extension its deuterated analog, exerts its potent anti-inflammatory effects through interaction with the glucocorticoid receptor (GR).[3][6] This interaction initiates a signaling cascade that modulates gene expression. Upon entering the cell, Fluticasone furoate binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated Fluticasone furoate-GR complex into the nucleus.[3][6]

Once in the nucleus, the complex can influence gene transcription in two primary ways:

  • Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[6]

The following diagram illustrates the generalized signaling pathway for Fluticasone furoate.

Fluticasone_Furoate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF Fluticasone Furoate GR_complex Inactive GR Complex (with chaperone proteins) FF->GR_complex Binding Active_GR Activated FF-GR Complex GR_complex->Active_GR Activation & dissociation Active_GR_N Activated FF-GR Complex Active_GR->Active_GR_N Nuclear Translocation DNA DNA GRE GRE Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulation NFkB NF-κB Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory_Genes Upregulation Active_GR_N->GRE Binding (Transactivation) Active_GR_N->NFkB Inhibition (Transrepression)

Fluticasone Furoate Signaling Pathway

Experimental Protocols

Below are representative experimental methodologies for the synthesis and analysis of this compound. These protocols are derived from established procedures for Fluticasone furoate and its analogs.

Potential Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to the unlabeled compound, introducing the deuterium label at a suitable step. A plausible approach involves the use of a deuterated fluoromethylating agent.

Materials:

  • 6α,9α-difluoro-17α-(furan-2-yl)carbonyloxy-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid

  • Deuterated bromofluoromethane (BrCD₂F) or a similar deuterated C1 source

  • An organic base (e.g., triethylamine)

  • A suitable solvent (e.g., acetone, methyl ethyl ketone)

Procedure:

  • Dissolve the carbothioic acid precursor in the chosen solvent.

  • Add the organic base to the reaction mixture and cool to approximately 0-5°C.

  • Introduce the deuterated fluoromethylating agent to the mixture.

  • Allow the reaction to proceed, monitoring its completion by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up. This may involve washing with acidic and basic aqueous solutions, followed by water.

  • The organic phase is then concentrated under reduced pressure.

  • The resulting solid can be purified by crystallization from an appropriate solvent system to yield this compound.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Bioanalytical Method for Quantification in Plasma (LC-MS/MS)

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluticasone furoate in human plasma, using this compound as an internal standard.[7]

Materials and Equipment:

  • Human plasma (K2EDTA)

  • Fluticasone furoate analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Agilent 6495C Triple Quadrupole LC/MS)

  • Reversed-phase C18 analytical column

Procedure:

  • Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Fluticasone furoate into blank human plasma.

    • To an aliquot of plasma sample, standard, or QC, add the this compound internal standard solution.

    • Perform protein precipitation by adding acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.

    • Elute the analyte and internal standard from the SPE cartridge and evaporate the eluent to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • A gradient elution is typically used to achieve separation on the C18 column.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Monitor the specific multiple reaction monitoring (MRM) transitions for both Fluticasone furoate and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of Fluticasone furoate in the unknown samples.

The following workflow diagram visualizes the bioanalytical process.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample/ Standard/QC Spike Spike with This compound (IS) Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT SPE Solid Phase Extraction (Cleanup & Concentration) PPT->SPE Reconstitute Evaporation & Reconstitution SPE->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Curve Calibration Curve (Peak Area Ratio vs. Conc.) Data->Curve Calculate Calculate Unknown Concentrations Curve->Calculate

Bioanalytical Workflow for Quantification

References

The Clear Tracer: A Technical Guide to Isotopic Labeling of Corticosteroids for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the principles and practices of using isotopically labeled corticosteroids to investigate their metabolic fate. By tracing the journey of these powerful hormones through complex biological systems, researchers can gain invaluable insights into their mechanisms of action, identify key metabolic pathways, and accelerate the development of novel therapeutics. This document details the core methodologies, from the selection of appropriate isotopes to advanced analytical techniques, and presents quantitative data and experimental workflows in a clear, accessible format.

Introduction to Isotopic Labeling in Corticosteroid Research

Isotopic labeling is a powerful technique used to track the passage of a molecule through a biological system.[1] By replacing one or more atoms in a corticosteroid molecule with a heavier, non-radioactive (stable) isotope, such as Deuterium (²H) or Carbon-13 (¹³C), researchers can distinguish the labeled compound from its endogenous counterparts.[2][3] This allows for precise measurement of metabolic processes without altering the inherent chemical properties of the steroid.[2] Tritium (³H), a radioactive isotope, has also been historically used for its high sensitivity in detection.[4][5][6][7]

The primary applications of isotopically labeled corticosteroids in metabolic studies include:

  • Quantitative Analysis: Labeled steroids serve as ideal internal standards for mass spectrometry (MS), enabling accurate and precise quantification of endogenous steroid concentrations in complex biological matrices like plasma and urine.[2][8]

  • Metabolic Pathway Elucidation: By administering a labeled corticosteroid and analyzing the isotopic signature of its metabolites, researchers can map out the intricate pathways of steroid transformation in the body.[2]

  • Pharmacokinetic and Pharmacodynamic Studies: Isotope labeling is crucial in pharmaceutical research and development to study the absorption, distribution, metabolism, and excretion (ADME) of new steroid-based drugs.[2]

  • Enzyme Activity Assessment: The conversion of a labeled corticosteroid to its metabolite can be used to determine the in vivo activity of specific enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD).[9]

Commonly Used Isotopes and Labeling Strategies

The choice of isotope and the position of the label within the corticosteroid molecule are critical for the success of a metabolic study.

Stable Isotopes:

  • Deuterium (²H): The most common stable isotope used for labeling corticosteroids due to the relative ease of synthesis.[10] Deuterium-labeled cortisol and cortisone are frequently used as tracers in metabolic studies.[9][11][12][13][14]

  • Carbon-13 (¹³C): Provides a larger mass shift, which can be advantageous in mass spectrometry to avoid spectral interferences.[2][15] ¹³C-labeled corticosteroids are also used as internal standards and tracers.[14]

Radioisotopes:

  • Tritium (³H): Offers very high sensitivity, allowing for the detection of minute quantities of metabolites.[6] However, its use requires specialized handling and disposal procedures due to its radioactivity.[10]

Labeling Strategies:

The synthesis of isotopically labeled corticosteroids is a specialized process. The label should be introduced at a position that is metabolically stable to ensure that the isotopic tag is not lost during the metabolic transformations of interest. Multi-labeling, incorporating several isotopic atoms into a single molecule, can further enhance the mass shift and analytical specificity.[10]

Experimental Design and Protocols

A typical in vivo metabolic study using isotopically labeled corticosteroids involves several key steps, from administration of the tracer to the analysis of biological samples.

Tracer Administration and Sample Collection

Tracer Dilution Method: This is a common technique to determine the production rate of endogenous hormones.[16] A known amount of an isotopically labeled corticosteroid (the tracer) is infused intravenously at a constant rate until a steady state is reached.[17] At steady state, the rate of appearance of the endogenous hormone is calculated from the dilution of the tracer by the unlabeled hormone.

Experimental Protocol: Cortisol Production Rate (CPR) Measurement using Deuterated Cortisol [5][17][18][19]

  • Subject Preparation: Healthy volunteers or patients are admitted to a clinical research unit. Two intravenous lines are placed, one for tracer infusion and the other for blood sampling.

  • Tracer Infusion: A sterile solution of deuterated cortisol (e.g., [9,12,12-²H₃]cortisol) is infused continuously for a prolonged period, typically 24 to 31 hours, at a rate that is approximately 5% of the anticipated endogenous cortisol production rate.[17]

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., every 20-30 minutes) during the final hours of the infusion to ensure steady-state conditions have been achieved.[5][17]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation. For a 24-hour pooled sample, aliquots from each time point are combined.[5] Samples are stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry

Biological samples such as plasma and urine are complex mixtures that require extensive cleanup and preparation before analysis by mass spectrometry.

Liquid-Liquid Extraction (LLE): A common method to extract steroids from aqueous samples.

Protocol: LLE for Corticosteroids in Serum [20]

  • Protein Precipitation: To 100 µL of serum, add 200 µL of acetonitrile and vortex to precipitate proteins.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.

  • Reconstitution: The dried residue is redissolved in a suitable solvent, such as 50% methanol, prior to LC-MS/MS analysis.

Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), corticosteroids, which are not inherently volatile, must be chemically modified (derivatized) to increase their volatility and thermal stability.[13][21] Silylation is a common derivatization technique where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[13]

Protocol: Trimethylsilylation of Corticosteroids [11]

  • Reagent Preparation: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and dithiothreitol (DTT) is often used as the derivatization reagent.[22]

  • Reaction: The dried steroid extract is incubated with the derivatization reagent at an elevated temperature (e.g., 70°C to 110°C) for a specific duration (e.g., 15-60 minutes) to ensure complete reaction.[11][23]

  • Analysis: The resulting TMS-derivatized steroids are then analyzed by GC-MS.

Analytical Techniques

Mass spectrometry is the cornerstone of analytical methods for isotopically labeled corticosteroids due to its high sensitivity and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for the analysis of corticosteroids in biological fluids.[20] It offers high throughput and does not typically require derivatization.[5] The instrument is set to monitor specific mass transitions for both the labeled and unlabeled steroids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for steroid analysis, especially for structural characterization, but requires derivatization.[11] High-resolution GC-MS can provide detailed information on the fragmentation patterns of steroids.[11]

Quantitative Data Presentation

The data obtained from isotopic labeling studies are often presented in tables to facilitate comparison and interpretation.

ParameterNormal SubjectsCushing's SyndromeHyperthyroidismReference
Cortisol Production Rate (mg/day) 9.9 ± 2.7Elevated-[17]
Cortisol Production Rate (mg/m²/day) 5.7 ± 2.7--[17]
Metabolic Clearance Rate of Cortisol (L/m²/24h) 155 ± 40IncreasedIncreased[24]
Metabolic Clearance Rate of Cortisone (L/m²/24h) 451 ± 79IncreasedIncreased[24]

Table 1: Cortisol Production and Clearance Rates in Different Physiological States.

ParameterValueReference
Conversion of Cortisol to Cortisone (%) 60 ± 4.6[24]
Conversion of Cortisone to Cortisol (%) 85 ± 8.5[24]

Table 2: Interconversion Rates of Cortisol and Cortisone in Normal Subjects.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in corticosteroid metabolism and the experimental procedures used to study them.

Corticosteroid_Metabolic_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 17-OH Pregnenolone->17-OH Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Cortisone Cortisone Cortisol->Cortisone 11β-HSD2 Cortisone->Cortisol 11β-HSD1

Caption: Simplified corticosteroid metabolic pathway.

Glucocorticoid_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP90 Complex GC->GR_complex Binds GR Activated GR GR_complex->GR HSP90 Dissociation GRE Glucocorticoid Response Element GR->GRE Translocates & Dimerizes Gene_Transcription Gene Transcription (Activation/Repression) GRE->Gene_Transcription Regulates Experimental_Workflow start Start: Labeled Corticosteroid Infusion blood_sampling Serial Blood Sampling start->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_pooling Sample Pooling (24h) plasma_separation->sample_pooling internal_standard Spike with Internal Standard sample_pooling->internal_standard extraction Liquid-Liquid Extraction internal_standard->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing end End: Metabolic Rate Calculation data_processing->end

References

A Technical Guide to Fluticasone Furoate-d3 Reference Standards: Commercial Availability, Purity, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and purity of Fluticasone furoate-d3 reference standards. It also details its application in analytical methodologies and explores the relevant biological pathways for researchers in drug development and related scientific fields.

Commercial Availability and Purity of this compound

This compound, a deuterated analog of Fluticasone furoate, is a critical internal standard for the accurate quantification of the parent drug in various biological matrices. Its commercial availability from several specialized suppliers ensures its accessibility for research and regulatory purposes. The purity of these standards is paramount for reliable analytical results. Below is a summary of commercially available this compound reference standards.

SupplierCatalog NumberPurityAvailable Forms/Pack SizeCertificate of Analysis (CoA)
LGC StandardsTRC-F599480High quality, specific purity on CoA2.5 mg, 25 mgProvided
PharmaffiliatesPA STI 042521High quality, specific purity on CoAInquire for detailsProvided with product
AllmpusALL-FLT-1450≥98% (by HPLC)Inquire for detailsProvided with product
Caltag MedsystemsTAR-TMIJ-0505High quality, specific purity on CoA1 mg, 5 mgAvailable
Simson PharmaF130043High quality, specific purity on CoAInquire for detailsProvided with product
MedChemExpressHY-116155S>98%1mg, 5mgAvailable
ShimadzuC2515≥98.00%, Isotopic Enrichment: ≥98% 2H1 mg, 5 mg, 10 mg, 25 mg, 100 mgAvailable to members

Experimental Protocols: Quantification of Fluticasone Furoate using LC-MS/MS

This compound is predominantly utilized as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fluticasone furoate in biological samples like plasma.[1]

Sample Preparation
  • Spiking: To a known volume of the biological sample (e.g., plasma), add a precise amount of this compound internal standard solution.

  • Protein Precipitation: Precipitate proteins in the sample by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.[2]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[2]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fluticasone furoate and this compound are monitored.

The workflow for a typical bioanalytical method using this compound is illustrated below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Fluticasone furoate-d3 (IS) plasma->is ppt Protein Precipitation is->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc Injection ms MS/MS Detection (MRM) lc->ms data Data Acquisition and Processing ms->data

Bioanalytical workflow for Fluticasone furoate quantification.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Fluticasone furoate is a synthetic corticosteroid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The signaling pathway is initiated by the binding of Fluticasone furoate to the cytoplasmic GR, which then translocates to the nucleus. In the nucleus, the activated GR complex can modulate gene expression in two primary ways: transactivation and transrepression.

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of pro-inflammatory genes.

The diagram below illustrates this signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF Fluticasone Furoate GR_cyt Glucocorticoid Receptor (GR) FF->GR_cyt Binding FF_GR FF-GR Complex GR_cyt->FF_GR FF_GR_nuc FF-GR Complex FF_GR->FF_GR_nuc Translocation GRE Glucocorticoid Response Element (GRE) FF_GR_nuc->GRE Binding (Transactivation) NFkB NF-κB FF_GR_nuc->NFkB Inhibition (Transrepression) AntiInflam Anti-inflammatory Gene Expression GRE->AntiInflam Upregulation ProInflam Pro-inflammatory Gene Expression NFkB->ProInflam Activation

Fluticasone furoate's glucocorticoid receptor signaling pathway.

References

Methodological & Application

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Fluticasone Furoate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity. It is widely used in the treatment of allergic rhinitis and asthma. Due to its high potency, the administered doses are low, resulting in very low concentrations in systemic circulation. Accurate and reliable quantification of fluticasone furoate in human plasma is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the solid-phase extraction of fluticasone furoate from human plasma using two common and effective SPE chemistries: reversed-phase C18 and polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents.

Experimental Protocols

This section details the methodologies for two distinct SPE protocols for the extraction of fluticasone furoate from human plasma. The subsequent analysis is typically performed using a validated LC-MS/MS method.

Protocol 1: Reversed-Phase C18 Solid-Phase Extraction

This protocol is based on a well-established reversed-phase separation mechanism where non-polar compounds are retained on the hydrophobic C18 stationary phase.

Materials:

  • Human plasma (K2EDTA)

  • Fluticasone Furoate reference standard

  • Fluticasone Furoate-d3 (or other suitable isotopic internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • C18 SPE cartridges (e.g., Agilent Bond Elut C18)

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pretreatment:

    • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., this compound).

    • Add 1 mL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pretreated sample supernatant onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of water to remove polar interferences.

    • Follow with a wash using 1 mL of 25% methanol in water to remove less retained impurities.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Polymeric HLB Solid-Phase Extraction

This protocol utilizes a hydrophilic-lipophilic balanced polymeric sorbent that offers excellent retention for a wide range of compounds and is stable across a broad pH range. A key advantage of some HLB cartridges is the potential for a simplified, 3-step (load-wash-elute) protocol.

Materials:

  • Human plasma (K2EDTA)

  • Fluticasone Furoate reference standard

  • This compound (or other suitable isotopic internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Orthophosphoric acid (2%)

  • Polymeric HLB SPE cartridges (e.g., Waters Oasis HLB)

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pretreatment:

    • To 300 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution.

    • Add 300 µL of 2% orthophosphoric acid and vortex to mix. This step acidifies the sample and helps to disrupt protein binding.

  • SPE Cartridge Conditioning and Equilibration:

    • Place the HLB SPE cartridges on the SPE manifold.

    • Condition the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water.

  • Sample Loading:

    • Load the pretreated sample onto the conditioned and equilibrated SPE cartridges.

  • Washing:

    • Wash the cartridges twice with 1 mL of water.

    • Follow with a wash using 1 mL of 10% methanol in water.

  • Elution:

    • Dry the cartridges under vacuum for a few minutes.

    • Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.

    • Reconstitute the dried residue in 300 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative performance data for the solid-phase extraction and subsequent analysis of fluticasone furoate in human plasma, as reported in various studies.

ParameterReported Value(s)Citation(s)
Recovery 90% to 115%[1]
>80%[2]
Lower Limit of Quantification (LLOQ) 0.5 pg/mL[1][2]
10 pg/mL[3][4]
Linearity Range 0.5 - 100 pg/mL[1]
0.5 - 150.2 pg/mL[2]
10 - 1000 pg/mL[3][4]
Correlation Coefficient (r²) >0.997[1][2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described solid-phase extraction protocols.

SPE_Workflow_C18 cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (C18) cluster_post_extraction Post-Extraction plasma 500 µL Human Plasma add_is Add Internal Standard plasma->add_is add_acn Add 1 mL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition: 1 mL Methanol 1 mL Water supernatant->condition load Load Supernatant condition->load wash1 Wash: 1 mL Water load->wash1 wash2 Wash: 1 mL 25% Methanol wash1->wash2 elute Elute: 1 mL Methanol wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow_HLB cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (HLB) cluster_post_extraction Post-Extraction plasma 300 µL Human Plasma add_is Add Internal Standard plasma->add_is add_acid Add 300 µL 2% Orthophosphoric Acid add_is->add_acid vortex Vortex add_acid->vortex condition Condition: 1 mL Methanol vortex->condition equilibrate Equilibrate: 1 mL Water condition->equilibrate load Load Sample equilibrate->load wash1 Wash: 2x 1 mL Water load->wash1 wash2 Wash: 1 mL 10% Methanol wash1->wash2 elute Elute: 1 mL Methanol wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for the Quantitative Analysis of Fluticasone Furoate in Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, delivered via inhalation for the treatment of asthma and chronic obstructive pulmonary disease (COPD). A thorough understanding of its pharmacokinetic profile, particularly its concentration and retention in lung tissue, is crucial for optimizing drug delivery and efficacy. This document provides a detailed protocol for the quantitative analysis of fluticasone furoate in lung tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. The methodologies described herein are based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA.[1][2][3][4]

Principle of the Method

Lung tissue samples are first homogenized to ensure uniformity. Fluticasone furoate and its deuterated internal standard (Fluticasone Furoate-d3) are then extracted from the tissue homogenate using a combination of protein precipitation and liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances. The purified extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The concentration of fluticasone furoate is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., blank tissue homogenate).

Experimental Protocols

Materials and Reagents
  • Fluticasone Furoate analytical standard

  • This compound (or other suitable deuterated standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reagent-grade hexane and ethyl acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Blank lung tissue from an appropriate species for matrix-matched standards and quality controls.

Standard Solutions and Calibration Curve
  • Primary Stock Solutions: Prepare individual stock solutions of fluticasone furoate and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of fluticasone furoate by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 25 pg/mL) in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate amount of the working standard solutions into blank lung tissue homogenate. A typical calibration range for fluticasone furoate in plasma is 0.5 to 100 pg/mL, which can be adapted for lung tissue analysis.[2]

Sample Preparation: Lung Tissue Homogenization and Extraction

This protocol is a composite based on general steroid extraction from tissues and may require optimization.[5][6][7][8]

  • Tissue Weighing: Accurately weigh a portion of the frozen lung tissue (e.g., 50-100 mg).

  • Homogenization: Place the weighed tissue in a 2 mL homogenization tube containing ceramic beads and an appropriate volume of ice-cold PBS (e.g., 4 volumes of buffer to the tissue weight, w/v). Homogenize the tissue using a bead mill homogenizer (e.g., Bullet Blender®) until a uniform suspension is achieved.[9]

  • Internal Standard Spiking: Add a known amount of the IS working solution to the tissue homogenate.

  • Protein Precipitation & Extraction:

    • Add a sufficient volume of cold acetonitrile (e.g., 3 times the volume of the homogenate) to precipitate proteins and extract the analyte.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Cleanup (Option A: Liquid-Liquid Extraction):

    • Add hexane to the supernatant (e.g., 1:1 volume ratio) to remove non-polar lipids.[5]

    • Vortex and centrifuge to separate the layers.

    • Discard the upper hexane layer and collect the lower acetonitrile layer.

    • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Cleanup (Option B: Solid-Phase Extraction - SPE): [10]

    • Dilute the supernatant with water to reduce the organic solvent concentration.

    • Condition the SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the diluted supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent solution (e.g., 25% methanol in water) to remove polar impurities.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or dichloromethane).[11]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are representative and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient to resolve fluticasone furoate from matrix interferences.
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Fluticasone Furoate: 539.2 → 313.1 (Quantifier), 539.2 → 293.1 (Qualifier) This compound: 542.2 → 313.1 (or appropriate)
Source Temperature 400 - 550°C
IonSpray Voltage 3000 - 5500 V

Data Presentation

Table 1: Representative LC-MS/MS Method Parameters
ParameterValue/ConditionReference
Analyte Fluticasone Furoate-
Internal Standard This compound[2]
Matrix Lung Tissue Homogenate-
Linearity Range 0.5 - 100 pg/mL (in plasma, adaptable for tissue)[2]
LLOQ 0.5 pg/mL (in plasma)[2]
Extraction Method Protein Precipitation followed by SPE[2][11]
Ionization Mode ESI+-
MRM Transition (Q1/Q3) 539.2 → 313.1[3]
Table 2: Bioanalytical Method Validation Parameters (based on FDA Guidance)
Validation ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources.To ensure that the method can differentiate the analyte and IS from endogenous components in the matrix.[3]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).To establish the relationship between instrument response and analyte concentration over a defined range.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).To demonstrate the closeness of measured values to the nominal concentration and the degree of scatter in the data.
Recovery Consistent and reproducible across the concentration range.To determine the efficiency of the extraction process.
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15%.To assess the suppression or enhancement of ionization due to co-eluting matrix components.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions.To evaluate the stability of the analyte in the biological matrix during sample collection, storage, and processing (e.g., freeze-thaw, long-term storage).[4]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Lung Tissue Collection (Flash-frozen) B 2. Tissue Homogenization (Bead Mill in PBS) A->B C 3. Spiking of Deuterated Internal Standard (FF-d3) B->C D 4. Protein Precipitation & Extraction (Acetonitrile) C->D E 5. Centrifugation D->E F 6. Supernatant Cleanup (SPE or LLE) E->F G 7. Evaporation & Reconstitution (in Mobile Phase) F->G H 8. UPLC Separation (C18 Column) G->H I 9. ESI+ Ionization H->I J 10. MRM Detection (Triple Quadrupole MS) I->J K 11. Peak Integration & Ratio Calculation (Analyte Area / IS Area) J->K L 12. Quantification (vs. Calibration Curve) K->L

Caption: Experimental workflow for the quantitative analysis of Fluticasone Furoate in lung tissue.

G cluster_q3 Quadrupole 3 (Q3) Mass Filter A Fluticasone Furoate (m/z 539.2) C Fragment (m/z 313.1) A->C Collision B FF-d3 (m/z 542.2) D Fragment (m/z 313.1) B->D Collision E Detector C->E D->E

References

Application Note: In Vitro Metabolism of Fluticasone Furoate Using a d3-Labeled Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for conducting in vitro metabolism studies of Fluticasone Furoate using human liver microsomes (HLMs). The methodology emphasizes the use of a deuterium-labeled internal standard, Fluticasone Furoate-d3, to ensure accurate and precise quantification of the parent compound and its primary metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the metabolic pathway and experimental workflow to guide researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Fluticasone Furoate is a synthetic trifluorinated corticosteroid with high affinity for the glucocorticoid receptor, indicated for the management of allergic rhinitis and asthma.[1] Like many corticosteroids, it undergoes extensive first-pass metabolism, primarily in the liver.[2] Understanding the metabolic fate of Fluticasone Furoate is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions.

The primary metabolic pathway for Fluticasone Furoate is the hydrolysis of the S-fluoromethyl carbothioate group, which is mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme.[3] This reaction leads to the formation of an inactive 17β-carboxylic acid metabolite, GW694301X.[2]

In vitro studies using human liver microsomes are a standard method for investigating hepatic metabolism.[4] To ensure the accuracy and reproducibility of quantitative data from such studies, the use of a stable isotope-labeled internal standard is highly recommended.[5] This application note details a robust methodology employing this compound as an internal standard for the precise analysis of Fluticasone Furoate metabolism.

Metabolic Pathway of Fluticasone Furoate

Fluticasone Furoate is metabolized to its inactive carboxylic acid derivative primarily by CYP3A4. The furoate ester group remains intact during this transformation.[2]

Fluticasone Furoate Metabolism FF Fluticasone Furoate Metabolite GW694301X (Inactive 17β-carboxylic acid metabolite) FF->Metabolite Hydrolysis of S-fluoromethyl carbothioate group CYP3A4 CYP3A4 (in Human Liver Microsomes)

Figure 1. CYP3A4-mediated metabolism of Fluticasone Furoate.

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedures for the in vitro metabolism assay and subsequent LC-MS/MS analysis.

Materials and Reagents
  • Fluticasone Furoate (analytical standard)

  • This compound (internal standard)[6]

  • Pooled Human Liver Microsomes (HLMs)[7]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[8]

  • Magnesium Chloride (MgCl2)[8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

Protocol for In Vitro Metabolism in Human Liver Microsomes

The following protocol is adapted from established methods for studying the metabolism of corticosteroids in HLMs.[7][8]

Experimental Workflow cluster_incubation Microsomal Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Prepare Incubation Mixture (HLMs, Buffer, MgCl2) p2 Add Fluticasone Furoate (Substrate) p1->p2 p3 Pre-incubate at 37°C p2->p3 p4 Initiate Reaction (Add NADPH) p3->p4 p5 Incubate at 37°C (Time-course sampling) p4->p5 p6 Quench Reaction (Cold Acetonitrile) p5->p6 p7 Add this compound (Internal Standard) p6->p7 p8 Vortex and Centrifuge p7->p8 p9 Collect Supernatant p8->p9 p10 LC-MS/MS Analysis p9->p10 p11 Data Processing and Quantification p10->p11

Figure 2. Workflow for the in vitro metabolism study.

Step-by-Step Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare the incubation mixture in a 96-well plate. For each reaction, combine pooled human liver microsomes (final concentration 0.1-0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2.[7][8]

    • Prepare negative control reactions by substituting the NADPH regenerating system with phosphate buffer.[8]

  • Substrate Addition:

    • Add Fluticasone Furoate to the incubation mixtures to achieve the desired final concentrations (e.g., a range from 0.1 to 10 µM to determine kinetic parameters).[7]

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

    • Incubate the plate at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to determine the rate of metabolism.[8]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 nM).[3]

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following is a representative LC-MS/MS method for the analysis of Fluticasone Furoate and its metabolite.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol/Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientOptimized for separation of analyte and metabolite
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 2
Source Temperature400-500 °C
IonSpray Voltage~3000-5500 V

Table 2: MRM Transitions for Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fluticasone Furoate539.2293.1
This compound542.2293.1
GW694301X (Metabolite)453.1293.1

Data Analysis and Results

The concentration of Fluticasone Furoate remaining at each time point is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The rate of metabolism can be calculated from the slope of the natural log of the remaining parent compound versus time. This allows for the determination of the half-life (t½) and the intrinsic clearance (CLint).

For enzyme kinetics, the rate of metabolite formation at different substrate concentrations is fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Representative Quantitative Data

While specific quantitative data for an in vitro study of Fluticasone Furoate using a d3-labeled standard is not publicly available, data from a study on the structurally and metabolically similar Fluticasone Propionate can be considered representative.[7][9]

Table 3: Enzyme Kinetic Parameters for Fluticasone Propionate Metabolism in Human Liver Microsomes

ParameterValueReference
Km (Michaelis Constant) ~ 5 µM[7][9]
Primary Metabolizing Enzyme CYP3A4[9]

Note: The Km value represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 4: Example of Metabolic Stability Data

Incubation Time (min)% Fluticasone Furoate Remaining
0100
585
1560
3035
6010

This data is illustrative and would be used to calculate the half-life and intrinsic clearance.

Discussion

The protocol described in this application note provides a robust framework for investigating the in vitro metabolism of Fluticasone Furoate. The key to obtaining high-quality quantitative data lies in the use of a stable isotope-labeled internal standard, such as this compound. This standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations during sample preparation and analysis.[3]

The primary metabolic pathway via CYP3A4 to form the inactive metabolite GW694301X is the main clearance route for Fluticasone Furoate.[2] The determination of kinetic parameters such as Km and Vmax is essential for predicting the potential for drug-drug interactions, particularly with known inhibitors or inducers of CYP3A4.

Conclusion

This application note provides a detailed methodology for the in vitro study of Fluticasone Furoate metabolism using human liver microsomes and a d3-labeled internal standard. The outlined protocols for microsomal incubation, sample preparation, and LC-MS/MS analysis, along with the provided data structure and visualizations, offer a comprehensive guide for researchers in drug development. This approach ensures the generation of accurate and reliable data, which is fundamental for the pharmacokinetic characterization of Fluticasone Furoate.

References

Application Note: Preparation and Storage of Fluticasone Furoate-d3 Solutions for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of asthma and allergic rhinitis.[1] Bioanalytical quantification of fluticasone furoate in biological matrices, such as human plasma, is essential for pharmacokinetic studies. Due to the low systemic bioavailability and resulting low plasma concentrations, highly sensitive assays, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are required.[2]

The use of a stable isotope-labeled internal standard (IS) is critical for achieving accurate and precise quantification by correcting for matrix effects and variability in sample processing. Fluticasone furoate-d3 is a commonly used deuterated analog for this purpose.[2] Proper preparation and storage of the this compound stock and working solutions are fundamental to the integrity and reliability of the entire bioanalytical method. This document provides detailed protocols for the preparation, storage, and stability assessment of these solutions.

Materials and Reagents

  • This compound (powder, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade

  • Methanol, HPLC or LC-MS grade

  • Acetonitrile, HPLC or LC-MS grade

  • Reagent Grade Water (e.g., Milli-Q or equivalent)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass or polypropylene vials for storage

  • Analytical balance

  • Vortex mixer

  • Sonicator

Physicochemical Properties and Solubility

Fluticasone furoate is practically insoluble in water but soluble in organic solvents.[3][4] The deuterated form, this compound, is expected to have virtually identical solubility properties. It is crucial to use an appropriate organic solvent for the primary stock solution to ensure complete dissolution.

SolventSolubility of Fluticasone Furoate
Dimethyl sulfoxide (DMSO)~15 mg/mL[3]
Dimethyl formamide (DMF)~20 mg/mL[3]
Ethanol~1 mg/mL[3]
WaterInsoluble / Sparingly soluble in aqueous buffers[3][4]

Table 1: Solubility data for fluticasone furoate, which serves as a reliable reference for its deuterated analog, this compound.

Experimental Protocols

Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the most concentrated solution from which all other standards are prepared. Accuracy at this stage is paramount.

  • Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Transfer the powder to a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of DMSO.[3] Use a vortex mixer and sonicator as needed to ensure the powder is completely dissolved.

  • Dilution to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.

  • Transfer and Storage: Transfer the stock solution into smaller, clearly labeled amber vials. Store at ≤ -20°C for long-term stability.[3]

Preparation of Intermediate and Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. The final concentration of the working internal standard solution will depend on the specific requirements of the bioanalytical assay, but a common concentration for the spiking solution is around 25-300 pg/mL.[5][6]

Example Dilution Scheme:

  • Intermediate Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This solvent is typical for reverse-phase chromatography.

  • Working IS Solution (100 ng/mL): Pipette 1 mL of the 10 µg/mL intermediate stock into a 100 mL volumetric flask. Dilute to volume with 50:50 acetonitrile/water.

  • Final Spiking Solution (e.g., 1 ng/mL): Further dilutions can be made to achieve the final concentration required for spiking into plasma samples. For example, diluting the 100 ng/mL solution 1:100 would yield a 1 ng/mL solution.

Bioanalytical Workflow Overview

The prepared this compound working solution is spiked into calibration standards, quality control samples, and unknown study samples. A typical workflow involves sample extraction, chromatographic separation, and detection by mass spectrometry.

Figure 1. Workflow for the preparation and use of this compound internal standard.

Storage and Stability

Proper storage is essential to prevent degradation and changes in concentration due to solvent evaporation.[7] Stability should be demonstrated for the actual storage conditions and duration used in the laboratory.

Solution TypeStorage ConditionRecommended DurationRationale / Reference
Solid Powder ≤ -20°C≥ 4 yearsSupplier data indicates long-term stability when stored frozen and protected from light.[3]
Primary Stock (in DMSO) ≤ -20°CTo be established; typically stable for months.Organic stock solutions are generally stable when frozen. Stability should be verified by comparing against a freshly prepared standard.[7]
Working Solutions (Aqueous/Organic) 2-8°CTo be established; typically stable for weeks.Aqueous solutions of fluticasone furoate are not recommended for storage longer than one day.[3] However, solutions in aqueous/organic mixtures used for LC-MS are generally more stable. Stability in the autosampler (bench-top conditions) should also be evaluated (e.g., 20 hours at 2-8°C).[8]

Stability Assessment Protocol: Analyte stability in stock and working solutions should be demonstrated by comparing the analytical response of the stored solution to that of a freshly prepared reference solution.[7]

  • Prepare a fresh stock and/or working solution of this compound.

  • Retrieve the stored (aged) solution from its storage condition (e.g., -20°C).

  • Allow both solutions to equilibrate to room temperature.

  • Analyze replicate injections (n=3 or 5) of both the fresh and aged solutions via LC-MS/MS.

  • Calculate the mean peak area response for each. The difference between the mean responses should not exceed a predefined limit, typically ±10%.[7]

Freeze-Thaw Stability: For solutions that will be repeatedly frozen and thawed, freeze-thaw stability should be assessed. Fluticasone furoate has been shown to be stable for at least 3 freeze-thaw cycles in biological media.[8] A similar stability profile is expected for the deuterated analog in solution. This is tested by analyzing the solution after it has undergone a specified number of freeze-thaw cycles and comparing the response to a reference sample that has not been frozen.

References

Bioanalytical Method Validation for Fluticasone Furoate in Human Plasma by LC-MS/MS in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity used in the management of allergic rhinitis and asthma.[1][2] Accurate quantification of Fluticasone furoate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Due to its low systemic bioavailability and resulting low plasma concentrations, a highly sensitive and selective bioanalytical method is required.[3][4] This document provides a comprehensive protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Fluticasone furoate in human plasma, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance and the International Council for Harmonisation (ICH) M10 guideline.[5][6][7]

The validation process ensures that the analytical method is accurate, precise, and reproducible for its intended purpose. The key validation parameters addressed in this protocol include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Glucocorticoid Receptor Signaling Pathway

Fluticasone furoate exerts its therapeutic effect by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the Fluticasone furoate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF Fluticasone Furoate GR Glucocorticoid Receptor (GR) FF->GR Binds FF_GR FF-GR Complex GR->FF_GR Activation FF_GR_N FF-GR Complex FF_GR->FF_GR_N Translocation GRE Glucocorticoid Response Element (GRE) FF_GR_N->GRE Binds Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_Inflammatory Increased Synthesis of Anti-inflammatory Proteins Gene_Transcription->Anti_Inflammatory Pro_Inflammatory Decreased Synthesis of Pro-inflammatory Mediators Gene_Transcription->Pro_Inflammatory

Caption: Glucocorticoid receptor signaling pathway of Fluticasone furoate.

Experimental Workflow

The overall workflow for the bioanalytical method validation of Fluticasone furoate in human plasma involves several key stages, from sample preparation to data analysis and reporting.

G Start Start Sample_Prep Sample Preparation (Protein Precipitation & SPE) Start->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Validation_Experiments Perform Method Validation Experiments Data_Processing->Validation_Experiments Report Validation Report Validation_Experiments->Report End End Report->End

Caption: Bioanalytical method validation workflow.

Materials and Methods

Chemicals and Reagents
  • Fluticasone furoate reference standard (≥98% purity)

  • Fluticasone furoate-d3 (internal standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
HPLC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transition (Fluticasone Furoate) m/z 539.2 → 293.1
MRM Transition (IS) m/z 542.2 → 293.1

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluticasone furoate and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 0.5 to 100 pg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantitation (LLOQ): 0.5 pg/mL

    • Low QC (LQC): 1.5 pg/mL

    • Medium QC (MQC): 50 pg/mL

    • High QC (HQC): 80 pg/mL

Sample Preparation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water.

  • Elute the analyte and IS with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

Method Validation Procedures and Acceptance Criteria

Selectivity
  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Fluticasone furoate and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for Fluticasone furoate and less than 5% for the IS.

Sensitivity (Lower Limit of Quantitation - LLOQ)
  • Protocol: Analyze at least five replicates of the LLOQ sample.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of the blank. The precision (%CV) should not exceed 20%, and the accuracy should be within 80-120%.[3]

Calibration Curve and Linearity
  • Protocol: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. Use a weighted linear regression (1/x²) for the best fit.

  • Acceptance Criteria: A minimum of six non-zero calibration standards should be used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%. At least 75% of the calibration standards must meet these criteria.[5]

Accuracy and Precision
  • Protocol: Analyze five replicates of LQC, MQC, and HQC samples in three separate analytical runs on at least two different days.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (%CV): ≤15% for LQC, MQC, and HQC; ≤20% for LLOQ.

    • Intra-run and Inter-run Accuracy (%RE): Within ±15% of the nominal value for LQC, MQC, and HQC; within ±20% for LLOQ.[8]

Recovery
  • Protocol: Compare the peak areas of extracted QC samples (LQC, MQC, HQC) to the peak areas of unextracted standards (analyte spiked into post-extracted blank plasma) at the same concentrations.

  • Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible.[3]

Matrix Effect
  • Protocol: Analyze QC samples prepared in at least six different lots of human plasma.

  • Acceptance Criteria: The precision (%CV) of the calculated concentrations across the different lots should not be greater than 15%.[5]

Stability
  • Protocol: Evaluate the stability of Fluticasone furoate in plasma under various conditions by analyzing LQC and HQC samples.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80°C for a period longer than the expected storage time of study samples.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]

Data Presentation

Table 1: Calibration Curve Parameters

Parameter Value
Linear Range 0.5 - 100 pg/mL
Regression Model Weighted Linear (1/x²)

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision Data

QC Level Concentration (pg/mL) Intra-run Precision (%CV) Intra-run Accuracy (%RE) Inter-run Precision (%CV) Inter-run Accuracy (%RE)
LLOQ 0.5 ≤ 20 ± 20 ≤ 20 ± 20
LQC 1.5 ≤ 15 ± 15 ≤ 15 ± 15
MQC 50 ≤ 15 ± 15 ≤ 15 ± 15

| HQC | 80 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

Table 3: Stability Data

Stability Condition LQC (% Bias) HQC (% Bias)
Freeze-Thaw (3 cycles) Within ±15% Within ±15%
Bench-Top (4 hours) Within ±15% Within ±15%
Long-Term (-80°C, 30 days) Within ±15% Within ±15%

| Post-Preparative (24 hours) | Within ±15% | Within ±15% |

Table 4: Recovery and Matrix Effect

QC Level Mean Recovery (%) Matrix Effect (%CV)
LQC Consistent ≤ 15
MQC Consistent ≤ 15

| HQC | Consistent | ≤ 15 |

Conclusion

The described LC-MS/MS method for the quantification of Fluticasone furoate in human plasma has been validated according to FDA guidelines. The method is selective, sensitive, accurate, and precise over the specified concentration range. The stability of the analyte under various storage and processing conditions has been established. This validated method is suitable for use in clinical and non-clinical studies requiring the measurement of Fluticasone furoate concentrations in human plasma.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fluticasone Furoate Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Fluticasone furoate detection in biological samples.

Quantitative Data Summary

For effective comparison, the following table summarizes the quantitative data from various sensitive detection methods for Fluticasone furoate.

MethodMatrixLLOQLinearity RangeSample PreparationReference
LC-MS/MSHuman Plasma0.5 pg/mL0.5 - 100 pg/mLProtein Precipitation followed by SPE[1]
LC-MS/MSSerum-Free Media50 nM50 - 2000 nMSample Dilution with Organic Solvent[2]
LC-MS/MSHuman Plasma0.1 pg/mL0.1 - 100 pg/mLLiquid-Liquid Extraction[3][4]
UPLC-MS/MSHuman Plasma1.008 pg/mLNot SpecifiedSolid-Phase Extraction
LC-MS/MSHuman Plasma5 pg/mL (matrix matched)Not SpecifiedProtein Precipitation followed by SPE[5]

Experimental Protocols

A detailed methodology for a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method is provided below.

Protocol: Ultra-sensitive Quantification of Fluticasone Furoate in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 500 µL of human plasma with an internal standard (e.g., Fluticasone furoate-d3).

  • Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte using a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Fluticasone furoate and the internal standard.

3. Data Analysis

  • Quantify Fluticasone furoate concentrations using a calibration curve prepared in the same biological matrix.[1]

  • The calibration curve should be linear over the expected concentration range of the samples.[1]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Solid-Phase Extraction (SPE) p4->p5 p6 Elution p5->p6 p7 Evaporation & Reconstitution p6->p7 a1 LC Separation p7->a1 a2 Mass Spectrometry Detection a1->a2 d1 Quantification a2->d1 d2 Pharmacokinetic Analysis d1->d2

Caption: General workflow for Fluticasone furoate analysis.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Optimization cluster_sample Sample Preparation Issues start Low Sensitivity or No Signal c1 Check MS Tuning & Calibration start->c1 m1 Optimize MRM Transitions start->m1 s1 Assess Extraction Recovery start->s1 c2 Inspect ESI Source c1->c2 c3 Verify LC Pump Pressure c2->c3 m2 Adjust Mobile Phase Composition m1->m2 m3 Evaluate Column Performance m2->m3 s2 Investigate Matrix Effects s1->s2 s3 Check for Non-Specific Binding s2->s3

Caption: Troubleshooting logic for low sensitivity issues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the detection of Fluticasone furoate.

Issue 1: Low or No Analyte Signal

  • Question: I am not detecting Fluticasone furoate, or the signal is much lower than expected. What should I check?

  • Answer:

    • Instrument Performance: Verify the mass spectrometer is properly tuned and calibrated. Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Check the liquid chromatography (LC) system for consistent flow and pressure.

    • Method Parameters: Confirm that the correct Multiple Reaction Monitoring (MRM) transitions for Fluticasone furoate are being used.[1] Optimize the collision energy for these transitions to maximize signal intensity.

    • Sample Preparation: Evaluate the efficiency of your extraction procedure. Inefficient extraction can lead to significant analyte loss. Consider if matrix effects, such as ion suppression, could be attenuating the signal.

    • Non-Specific Binding (NSB): Fluticasone furoate is known to be lipophilic and can bind to plasticware.[2] Use low-binding tubes and minimize the exposure of the sample to plastic surfaces.[2]

Issue 2: Poor Peak Shape (Tailing or Broadening)

  • Question: My chromatographic peaks for Fluticasone furoate are tailing or broad. How can I improve the peak shape?

  • Answer:

    • Column Health: The column may be contaminated or nearing the end of its lifespan. Try flushing the column or replacing it with a new one.

    • Mobile Phase Compatibility: Ensure the pH of your mobile phase is appropriate for Fluticasone furoate and the column chemistry.

    • Injection Solvent: The solvent used to reconstitute the sample after extraction should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce dead volume, which can contribute to peak broadening.

Issue 3: High Background Noise or Interferences

  • Question: I am observing high background noise or interfering peaks in my chromatograms. What could be the cause?

  • Answer:

    • Sample Matrix: Biological samples are complex and can contain numerous endogenous compounds that may interfere with the analysis. Optimize your sample preparation method (e.g., by using a more rigorous SPE cleanup) to remove these interferences.

    • Solvent and Reagent Purity: Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize background noise.

    • System Contamination: The LC-MS system itself can be a source of contamination. Flush the entire system thoroughly.

    • Carryover: If a high concentration sample was injected previously, it might lead to carryover in subsequent injections. Implement a robust needle wash protocol.

Issue 4: Inconsistent Results and Poor Reproducibility

  • Question: My results for Fluticasone furoate are not reproducible between injections or batches. What are the likely causes?

  • Answer:

    • Inconsistent Sample Preparation: Ensure that the sample preparation steps are performed consistently for all samples, including standards, quality controls, and unknowns.

    • Instrument Instability: Fluctuations in instrument performance can lead to variability. Monitor system suitability parameters to ensure the LC-MS system is stable throughout the analytical run.

    • Analyte Stability: Fluticasone furoate may be unstable under certain conditions. Investigate its stability in the biological matrix and during the entire analytical process (freeze-thaw cycles, bench-top stability, etc.).[2]

    • Non-Specific Binding: As mentioned previously, inconsistent non-specific binding can lead to variable analyte loss and, consequently, poor reproducibility.[2]

Frequently Asked Questions (FAQs)

  • Q1: Why is the detection of Fluticasone furoate in biological samples so challenging?

    • A1: Fluticasone furoate has very low systemic bioavailability after administration, leading to extremely low concentrations in biological fluids like plasma.[1][6] This necessitates the use of highly sensitive analytical methods to accurately quantify the drug.

  • Q2: What is the most common and sensitive method for Fluticasone furoate detection?

    • A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of Fluticasone furoate in biological matrices.[1][2][3]

  • Q3: How can I minimize the non-specific binding of Fluticasone furoate?

    • A3: To minimize non-specific binding, it is recommended to use low-binding polypropylene or glass containers for sample collection and processing.[2] Additionally, minimizing the contact time of the sample with plastic surfaces and using organic solvents in the sample processing can help reduce binding.

  • Q4: What are the key validation parameters for a bioanalytical method for Fluticasone furoate?

    • A4: Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).

  • Q5: Where is Fluticasone furoate primarily metabolized and eliminated?

    • A5: Fluticasone furoate undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] It is mainly eliminated in the feces, with minimal excretion in the urine.[3][4]

References

Technical Support Center: Analysis of Fluticasone Furoate and d3-Fluticasone Furoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Fluticasone furoate and its deuterated internal standard, d3-Fluticasone furoate.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Fluticasone furoate.

Question: Why am I observing low sensitivity or no signal for Fluticasone furoate?

Answer: Low sensitivity can arise from several factors throughout the analytical workflow. Consider the following troubleshooting steps:

  • Sample Preparation: Fluticasone furoate is known for its low systemic bioavailability, leading to very low concentrations in biological matrices like plasma.[1] Ensure your extraction method is efficient. Solid-phase extraction (SPE) is often more effective at removing matrix components and concentrating the analyte than simple protein precipitation.[2]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Fluticasone furoate is readily ionized in positive electrospray ionization (ESI) mode.[1]

    • MRM Transitions: Verify that you are using the optimal multiple reaction monitoring (MRM) transitions. The most common precursor ion for Fluticasone furoate is m/z 539.2.[1][3] Common product ions include m/z 313.1 and 293.1.[1] Using the sum of multiple transitions can improve the signal-to-noise ratio.[4]

    • Source Parameters: Optimization of source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) is critical for maximizing the ionization efficiency of Fluticasone furoate.[1]

  • Chromatography:

    • Column Choice: A C18 reversed-phase column is commonly used for the separation of Fluticasone furoate.[5][6]

    • Mobile Phase: The mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile) and additive (e.g., formic acid or ammonium formate), significantly impacts ionization and peak shape.

Question: I am seeing poor peak shape (e.g., tailing, broadening) for my Fluticasone furoate peak. What could be the cause?

Answer: Poor peak shape is often related to chromatographic conditions or issues with the sample preparation.

  • Chromatography:

    • Ensure the mobile phase is properly prepared and contains an appropriate additive like formic acid to promote good peak shape for acidic compounds.

    • Check for column degradation or contamination. A guard column can help extend the life of your analytical column.

    • Optimize the gradient elution profile to ensure adequate separation and sharp peaks.

  • Sample Preparation:

    • Incomplete removal of matrix components can lead to co-elution and peak distortion. Re-evaluate your sample cleanup procedure.

    • Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion upon injection.

Question: My d3-Fluticasone furoate internal standard signal is unstable or shows high variability. What should I do?

Answer: Internal standard variability can compromise the accuracy and precision of your assay.

  • Sample Preparation: Ensure the internal standard is added consistently to all samples, standards, and quality controls at the beginning of the sample preparation process.

  • Mass Spectrometry:

    • Verify the MRM transition for d3-Fluticasone furoate.

    • Check for any potential isobaric interferences that may be co-eluting with the internal standard.

  • Stability: Assess the stability of the internal standard in the stock solution and in the final extracted samples.

Question: I am observing high background noise in my chromatograms. How can I reduce it?

Answer: High background noise can be due to matrix effects, contaminated solvents, or a dirty mass spectrometer source.

  • Sample Preparation: Improve the sample cleanup to remove more interfering matrix components. Solid-phase extraction is generally more effective than protein precipitation for reducing matrix effects.[2]

  • Chromatography: Ensure that the mobile phases are prepared with high-purity solvents and additives.

  • Mass Spectrometer Maintenance: Regularly clean the ion source components, such as the spray shield and orifice, to minimize contamination.

Question: My results show significant non-specific binding of Fluticasone furoate. What can I do to mitigate this?

Answer: Fluticasone furoate is a lipophilic compound and can be prone to non-specific binding to plasticware and components of the analytical system.[5][6]

  • Use low-binding polypropylene tubes and plates for sample collection and preparation.[5][6]

  • Consider the material of your LC system components, as binding can occur in tubing and fittings.

  • Evaluate the need for a sample diluent with a higher organic content to keep the analyte in solution.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Fluticasone furoate and its d3-analog?

A1:

  • Fluticasone furoate: The precursor ion is typically m/z 539.2. Common product ions are m/z 313.1 and m/z 293.1.[1]

  • d3-Fluticasone furoate (Internal Standard): The precursor ion will be shifted by +3 Da. A common product ion is m/z 313.2.[2]

Q2: What type of sample preparation is recommended for Fluticasone furoate in biological matrices?

A2: Due to the low circulating levels of Fluticasone furoate, a robust sample preparation method is crucial. Solid-phase extraction (SPE) is a highly effective technique for extracting and concentrating the analyte while removing a significant portion of the matrix interferences.[1][2] Protein precipitation can also be used, but may result in higher matrix effects.[1]

Q3: What are the key considerations for developing a sensitive LC-MS/MS method for Fluticasone furoate?

A3:

  • High-Efficiency Sample Cleanup: To minimize matrix effects and achieve low limits of quantification.

  • Optimized MS Source Parameters: To maximize the ionization of Fluticasone furoate.

  • Careful Selection of MRM Transitions: To ensure specificity and sensitivity.

  • Appropriate Chromatographic Conditions: To achieve good peak shape and separation from interferences.

  • Use of a Stable Isotope-Labeled Internal Standard: Such as d3-Fluticasone furoate, to correct for matrix effects and variability in sample processing.

Q4: What is a typical lower limit of quantification (LLOQ) for Fluticasone furoate in plasma?

A4: With optimized methods, LLOQs for Fluticasone furoate in plasma can be in the low pg/mL range. Reported LLOQs vary from 0.2 pg/mL to 10 pg/mL depending on the instrumentation and methodology.[1][3][4]

Q5: How can I improve the signal-to-noise ratio for my low-level samples?

A5:

  • Summation of MRM Transitions: If multiple product ions are monitored, summing their signals can improve the signal-to-noise ratio.[4]

  • Advanced MS Technologies: Newer mass spectrometers with enhanced sensitivity, such as those with improved ion optics or Zeno trap technology, can significantly improve signal-to-noise.[4]

  • Microflow LC: Utilizing microflow liquid chromatography can enhance sensitivity by reducing sample dilution.[7]

Experimental Protocols & Data

Optimized Mass Spectrometry Parameters

The following tables summarize typical optimized mass spectrometry parameters for the analysis of Fluticasone furoate and its d3-analog. These values should be used as a starting point and may require further optimization on your specific instrument.

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fluticasone furoate539.2313.1
Fluticasone furoate539.2293.1
d3-Fluticasone furoate542.2313.2

Note: The exact m/z values may vary slightly depending on instrument calibration.

Table 2: Example MS Source Parameters (Positive ESI)

ParameterTypical Value
Ion Spray Voltage3000 - 5500 V
Source Temperature400 - 550 °C
Nebulizer Gas (GS1)50 - 75 psi
Heater Gas (GS2)50 - 70 psi
Curtain Gas25 - 40 psi
Dwell Time100 - 200 msec

These are example ranges and should be optimized for your specific instrument and flow rate.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need to be adapted for your specific SPE cartridge and sample matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma sample, add the d3-Fluticasone furoate internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent, such as dichloromethane or methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 - 20 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add d3-Fluticasone furoate (IS) Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of Fluticasone furoate.

troubleshooting_workflow cluster_sens Low Sensitivity Solutions cluster_peak Poor Peak Shape Solutions cluster_is IS Variability Solutions cluster_bg High Background Solutions Start Start: Poor Analytical Result Issue Identify Primary Issue Start->Issue Low_Sensitivity Low Sensitivity / No Signal Issue->Low_Sensitivity Sensitivity Poor_Peak_Shape Poor Peak Shape Issue->Poor_Peak_Shape Peak Shape IS_Variability IS Variability Issue->IS_Variability Internal Standard High_Background High Background Issue->High_Background Background Check_SPE Optimize SPE Low_Sensitivity->Check_SPE Check_MS_Params Verify MS Parameters (MRM, Source) Low_Sensitivity->Check_MS_Params Check_LC Check LC Conditions Low_Sensitivity->Check_LC Optimize_Mobile_Phase Optimize Mobile Phase Poor_Peak_Shape->Optimize_Mobile_Phase Check_Column Check Column Health Poor_Peak_Shape->Check_Column Solvent_Compatibility Ensure Solvent Compatibility Poor_Peak_Shape->Solvent_Compatibility Consistent_Spiking Ensure Consistent Spiking IS_Variability->Consistent_Spiking Check_IS_MRM Verify IS MRM IS_Variability->Check_IS_MRM Assess_Stability Assess IS Stability IS_Variability->Assess_Stability Improve_Cleanup Improve Sample Cleanup High_Background->Improve_Cleanup Use_High_Purity_Solvents Use High-Purity Solvents High_Background->Use_High_Purity_Solvents Clean_MS_Source Clean MS Source High_Background->Clean_MS_Source

Caption: Troubleshooting decision tree for Fluticasone furoate analysis.

References

Addressing the stability issues of Fluticasone furoate in plasma samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of Fluticasone furoate in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Fluticasone furoate instability in plasma?

A1: The primary cause of Fluticasone furoate instability in plasma is enzymatic hydrolysis. Plasma esterases, such as cholinesterases and carboxylesterases, can cleave the furoate ester bond, leading to the formation of the inactive 17β-carboxylic acid metabolite (GW694301X).[1][2] This metabolic process is the predominant pathway for its degradation in biological matrices.[1]

Q2: What are the optimal storage conditions for plasma samples containing Fluticasone furoate?

A2: To ensure the stability of Fluticasone furoate, plasma samples should be stored at ultra-low temperatures. It is recommended to store plasma aliquots at -80°C ± 15°C, where it has been shown to be stable for extended periods.[3] For short-term benchtop stability, keeping the samples in an ice-water bath is preferable to room temperature.

Q3: How many freeze-thaw cycles can plasma samples containing Fluticasone furoate undergo?

A3: Plasma samples containing Fluticasone furoate have been shown to be stable for at least four freeze-thaw cycles when stored at -80°C ± 15°C.[4] However, to minimize the risk of degradation, it is best practice to aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.

Q4: Can the choice of anticoagulant affect the stability of Fluticasone furoate?

A4: While specific comparative studies on the effect of different anticoagulants on Fluticasone furoate stability are limited, K2EDTA is commonly used in analytical methods for its quantification in plasma.[3][5] It is crucial to ensure that the chosen anticoagulant does not interfere with the analytical method and maintains the integrity of the sample.

Q5: Is Fluticasone furoate sensitive to light?

A5: While forced degradation studies under light have shown the potential for photodegradation, Fluticasone furoate is generally considered stable under normal laboratory light conditions for at least two hours at room temperature.[4][6] However, as a precautionary measure, it is advisable to protect samples from prolonged exposure to direct light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of Fluticasone furoate Degradation during sample handling: Prolonged exposure to room temperature can lead to enzymatic degradation.- Process blood samples promptly after collection (within 60 minutes). - Keep samples on ice or in an ice-water bath throughout the processing steps. - Centrifuge blood at approximately 4°C.[3]
Improper storage: Storing samples at -20°C or higher can result in significant degradation over time.- Store plasma samples at -80°C immediately after processing.[3]
Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can contribute to analyte degradation.- Aliquot plasma into single-use tubes before freezing to avoid repeated thawing of the main sample.
Non-specific binding: Fluticasone furoate is lipophilic and can bind to standard polypropylene tubes, leading to apparent loss of analyte.- Use low-binding polypropylene tubes or glass containers for sample collection and storage.[7][8] - Consider adding a surfactant like Tween 20 to the buffer, if compatible with the analytical method, to reduce hydrophobic interactions.
High variability in replicate samples Inconsistent sample handling: Variations in the time between collection, processing, and freezing can lead to different levels of degradation.- Standardize the entire sample handling protocol, ensuring consistent timing for each step.
Matrix effects in LC-MS/MS analysis: Interferences from plasma components can affect ionization efficiency and lead to variable results.- Optimize the sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to effectively remove interfering substances.[3][5] - Use a stable isotope-labeled internal standard (e.g., Fluticasone furoate-d5) to compensate for matrix effects.[3]
Presence of unexpected peaks in chromatogram Formation of degradation products: The presence of the 17β-carboxylic acid metabolite (GW694301X) is a key indicator of degradation.- Confirm the identity of the degradation product using a reference standard if available. - Review and optimize the sample handling and storage procedures to minimize degradation.

Quantitative Data Summary

Table 1: Stability of Fluticasone Furoate in Human Plasma and Whole Blood

MatrixConditionStability Duration
Whole BloodRoom Temperature3.00 hours
Whole BloodIce-water bath3.00 hours
PlasmaFreeze-thaw (-80°C ± 15°C)4 cycles
PlasmaBenchtop (Room Temperature)19.00 hours
PlasmaBenchtop (Ice-water bath)20.00 hours
Processed SamplesAutosampler (~5°C)145.25 hours
PlasmaStorage (-80°C ± 15°C)At least 38 days

(Data synthesized from multiple sources, including Bouhajib M, Tayab Z. Drug Res 2020; 70: 310–316)

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for Fluticasone Furoate Stability
  • Blood Collection:

    • Collect venous blood samples directly into 10 mL tubes containing K2EDTA as the anticoagulant.[3]

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the blood collection tubes on ice or in an ice-water bath.

  • Centrifugation:

    • Within 60 minutes of collection, centrifuge the whole blood samples at approximately 3000 rpm for 10 minutes at a temperature of approximately 4°C.[3]

  • Plasma Separation and Aliquoting:

    • Carefully transfer the supernatant (plasma) into clean, pre-labeled low-binding polypropylene tubes.

    • To avoid repeated freeze-thaw cycles, divide the plasma into smaller, single-use aliquots.

  • Storage:

    • Immediately store the plasma aliquots at -80°C ± 15°C until analysis.[3]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol is an example based on liquid-liquid extraction, a common method for Fluticasone furoate analysis.[3]

  • Sample Thawing:

    • Thaw the plasma samples at room temperature.

  • Internal Standard Spiking:

    • To a 0.800 mL aliquot of plasma, add the internal standard (e.g., Fluticasone furoate-d5) at a known concentration (e.g., 300 pg/mL).[3]

  • Liquid-Liquid Extraction:

    • Add an appropriate organic extraction solvent mixture, such as Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40 v/v), to the plasma sample.[3]

    • Vortex the mixture vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.

    • Centrifuge the mixture to separate the organic and aqueous layers.

  • Drying and Reconstitution:

    • Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

cluster_plasma In Plasma Fluticasone_furoate Fluticasone Furoate Inactive_metabolite Inactive Metabolite (17β-carboxylic acid) Fluticasone_furoate->Inactive_metabolite Hydrolysis Esterases Plasma Esterases Esterases->Fluticasone_furoate Catalyzes

Caption: Enzymatic Degradation Pathway of Fluticasone Furoate in Plasma.

cluster_workflow Plasma Sample Handling Workflow start Start blood_collection 1. Blood Collection (K2EDTA tubes, on ice) start->blood_collection centrifugation 2. Centrifugation (within 60 min, 4°C) blood_collection->centrifugation plasma_separation 3. Plasma Separation (Low-binding tubes) centrifugation->plasma_separation aliquoting 4. Aliquoting (Single-use volumes) plasma_separation->aliquoting storage 5. Storage (-80°C) aliquoting->storage analysis 6. LC-MS/MS Analysis storage->analysis end End analysis->end

Caption: Recommended Workflow for Handling Plasma Samples.

cluster_troubleshooting Troubleshooting Low Recovery low_recovery Low Fluticasone Furoate Recovery? check_handling Review Sample Handling (Time, Temperature) low_recovery->check_handling Yes check_storage Verify Storage Conditions (-80°C) check_handling->check_storage check_binding Investigate Non-Specific Binding (Use low-binding tubes) check_storage->check_binding check_extraction Optimize Extraction Procedure check_binding->check_extraction stable_isotope Use Stable Isotope Internal Standard check_extraction->stable_isotope resolved Issue Resolved stable_isotope->resolved

Caption: Logical Flow for Troubleshooting Low Recovery Issues.

References

Minimizing ion suppression in the ESI source for Fluticasone furoate analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Fluticasone furoate using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section offers step-by-step guidance to address common issues related to ion suppression in Fluticasone furoate analysis.

Issue 1: Low Signal Intensity or High Signal Variability

Possible Cause: Ion suppression due to matrix effects from biological samples (e.g., plasma, serum).

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial and most critical step is to ensure the sample preparation method is effectively removing interfering matrix components.[1]

    • Protein Precipitation (PPT): While a simple and common technique, PPT may not be sufficient for removing all ion-suppressing species, particularly phospholipids.[2] If you are using PPT and observing significant ion suppression, consider more rigorous cleanup methods.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT. Optimization of the extraction solvent and pH is crucial for efficient recovery of Fluticasone furoate while minimizing co-extraction of matrix components.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[3] For Fluticasone furoate, a reversed-phase SPE cartridge (e.g., C18) is commonly used.[4]

  • Optimize Chromatographic Separation: Increasing the separation between Fluticasone furoate and co-eluting matrix components can significantly reduce ion suppression.[5]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of Fluticasone furoate.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and improve separation from interfering compounds.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fluticasone furoate-D3) is the preferred internal standard as it co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[1][5]

Workflow for Investigating Low Signal Intensity

start Low/Variable Signal sample_prep Evaluate Sample Preparation Method start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography If suppression persists is_check Use Stable Isotope-Labeled Internal Standard chromatography->is_check For accurate quantification end Signal Improved is_check->end

Caption: Troubleshooting workflow for low or variable signal intensity.

Issue 2: Poor Reproducibility and Accuracy

Possible Cause: Inconsistent matrix effects across different samples or calibration standards not adequately matching the sample matrix.

Troubleshooting Steps:

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed.[5] This helps to compensate for consistent matrix effects.

  • Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. A constant flow of Fluticasone furoate solution is introduced into the MS source while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal indicate retention times where ion suppression is occurring.

  • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Decision Tree for Improving Reproducibility

start Poor Reproducibility and Accuracy matrix_matched Are you using matrix-matched calibrators? start->matrix_matched implement_mm Implement Matrix-Matched Calibrators matrix_matched->implement_mm No post_column Perform Post-Column Infusion Experiment matrix_matched->post_column Yes implement_mm->post_column adjust_chrom Adjust Chromatography to Avoid Suppression Zones post_column->adjust_chrom dilution Consider Sample Dilution adjust_chrom->dilution end Improved Reproducibility dilution->end

Caption: Decision tree for addressing poor reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression for Fluticasone furoate in biological samples?

A1: The most common sources of ion suppression are co-eluting endogenous matrix components from biological fluids like plasma or serum.[1] These include:

  • Phospholipids: These are major contributors to ion suppression in ESI, especially when using protein precipitation for sample cleanup.[1][2]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the ionization of the analyte.

  • Other Endogenous Molecules: Lipids, peptides, and other small molecules can also interfere with the ionization process.[1]

Q2: Which sample preparation technique is most effective at minimizing ion suppression for Fluticasone furoate?

A2: Solid-Phase Extraction (SPE) is generally the most effective technique for removing a broad range of matrix interferences and minimizing ion suppression for Fluticasone furoate.[3] A combination of protein precipitation followed by reversed-phase SPE using a C18 cartridge has been shown to be effective.[4]

Q3: How do mobile phase additives affect the analysis of Fluticasone furoate?

A3: Mobile phase additives can significantly impact the ionization efficiency of Fluticasone furoate.

  • Formic Acid: This is a commonly used additive in reversed-phase chromatography for positive ion ESI-MS. It aids in the protonation of the analyte, leading to a better signal. A concentration of 0.1% is typical.

  • Ammonium Formate/Acetate: These additives can also be used and may be beneficial in some cases, but their concentration should be optimized to avoid signal suppression.

  • Trifluoroacetic Acid (TFA): While a good ion-pairing agent for chromatography, TFA is a known strong suppressor of the ESI signal and should generally be avoided in LC-MS applications.[6][7]

Q4: Can the ESI source parameters be optimized to reduce ion suppression?

A4: While source parameter optimization is crucial for maximizing the signal of Fluticasone furoate, it is generally less effective at mitigating ion suppression from co-eluting matrix components. Key parameters to optimize include:

  • Capillary voltage

  • Gas flow rates (nebulizing and drying gas)

  • Source temperature

It is more effective to address the root cause of ion suppression through improved sample preparation and chromatography.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation followed by SPE

This protocol is adapted from a validated method for the analysis of Fluticasone furoate in human plasma.[4]

  • Protein Precipitation:

    • To 200 µL of plasma sample, add 600 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of Fluticasone furoate. Optimization may be required for your specific instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
MRM Transition (Fluticasone Furoate) 539.2 -> 313.1
MRM Transition (this compound) 542.2 -> 313.1
Capillary Voltage 3500 V
Source Temperature 350°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Quantitative Data Summary

The following tables summarize data from a validated method for Fluticasone furoate analysis, demonstrating the performance achievable with optimized sample preparation and LC-MS/MS conditions.

Table 3: Method Validation Summary [4]

ParameterResult
Linearity Range 0.5 - 100 pg/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Lower Limit of Quantification (LLOQ) 0.5 pg/mL

Table 4: Comparison of Sample Preparation Techniques (Qualitative)

Sample Preparation MethodRelative Ion SuppressionAnalyte Recovery
Protein Precipitation HighGood
Liquid-Liquid Extraction MediumVariable
Solid-Phase Extraction LowExcellent

Mechanism of Ion Suppression in ESI

ESI_Droplet ESI Droplet (Analyte + Matrix) Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Charge_Competition Charge Competition (Matrix vs. Analyte) Solvent_Evaporation->Charge_Competition Gas_Phase_Ions Gas Phase Ions to MS Charge_Competition->Gas_Phase_Ions Suppressed_Signal Suppressed Analyte Signal Gas_Phase_Ions->Suppressed_Signal

Caption: Simplified mechanism of ion suppression in the ESI source.

References

Technical Support Center: Investigating Deuterium Back-Exchange in Fluticasone Furoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for back-exchange of deuterium in Fluticasone furoate-d3.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

Deuterium back-exchange is a chemical reaction where a deuterium atom in a deuterated molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. For this compound, which is labeled with deuterium on the furoate ring, back-exchange could lead to a loss of the isotopic label, resulting in the formation of the non-deuterated Fluticasone furoate. This can impact the accuracy of studies that rely on the mass difference for quantification, such as pharmacokinetic analyses using a deuterated internal standard.

Q2: Where are the deuterium atoms located in this compound?

The deuterium atoms in commercially available this compound are located on the furan ring of the furoate ester moiety. The chemical name is (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate-d3.

Q3: What is the general stability of deuterium on an aromatic ring like furan?

Deuterium atoms on aromatic rings are generally more stable than those on exchangeable sites like hydroxyl or amine groups.[1][2] However, the stability can be influenced by factors such as pH, temperature, and the presence of catalysts.[2] Both acid- and base-catalyzed exchange can occur on aromatic rings.[2][3] For furan and its derivatives, base-catalyzed hydrogen isotope exchange with deuterium oxide has been shown to occur at elevated temperatures (above 423 K or 150 °C).[1] Acid-catalyzed exchange on furan rings is also possible, with the rate being dependent on the acidity of the medium.[4]

Q4: Under what experimental conditions should I be most concerned about back-exchange?

Researchers should be cautious under the following conditions:

  • Extreme pH: Both highly acidic and highly basic conditions can catalyze deuterium exchange on aromatic rings.[2]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for the exchange reaction to occur.[1]

  • Prolonged Exposure to Protic Solvents: Long-term storage or analysis in aqueous or other protic solvents increases the opportunity for back-exchange.

Q5: How can I experimentally assess the stability of the deuterium label in this compound?

You can perform stability studies by incubating this compound under various conditions (e.g., different pH buffers, temperatures) and for different durations. The extent of back-exchange can then be quantified using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Problem: I am observing a decrease in the signal of my deuterated internal standard (this compound) over time in my LC-MS/MS analysis.

Possible Cause: Deuterium back-exchange may be occurring during sample preparation, storage, or analysis.

Troubleshooting Steps:

  • Evaluate Sample Preparation and Storage:

    • Minimize the time samples are stored in aqueous or protic solutions.

    • Store samples at low temperatures (e.g., -80°C) to reduce the rate of potential exchange.

    • Prepare samples immediately before analysis if possible.

  • Assess LC-MS/MS Conditions:

    • Mobile Phase pH: If using a mobile phase with a high or low pH, consider if it could be contributing to on-column back-exchange. Neutral pH is generally less likely to promote exchange.

    • Temperature: Ensure the autosampler and column compartment are kept at a low, controlled temperature.

    • Ion Source Temperature: High temperatures in the mass spectrometer's ion source could potentially induce gas-phase back-exchange, although this is less common for C-D bonds.

  • Conduct a Stability Experiment:

    • Prepare solutions of this compound in your typical sample matrix and mobile phase.

    • Analyze the solutions at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping them under the conditions of your typical workflow.

    • Monitor the ratio of the d3 and d0 (non-deuterated) forms to determine if back-exchange is occurring.

Problem: I am unsure if the peaks I am seeing in my mass spectrum represent back-exchange or isotopic contributions from the non-deuterated standard.

Possible Cause: Natural isotopic abundance of elements in the non-deuterated Fluticasone furoate can lead to small peaks at masses corresponding to the deuterated compound.

Troubleshooting Steps:

  • Analyze a "Clean" Standard: Inject a high-purity standard of non-deuterated Fluticasone furoate to determine its natural isotopic distribution. This will allow you to differentiate between natural isotopic peaks and those arising from back-exchange.

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements. This can help distinguish between isobaric interferences and the true deuterated and non-deuterated species.

Experimental Protocols

Protocol 1: Assessment of Deuterium Back-Exchange using LC-MS/MS

Objective: To quantify the extent of deuterium back-exchange of this compound under simulated experimental conditions.

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of buffers covering a range of pH values relevant to your experimental conditions (e.g., pH 3, 5, 7.4, 9).

    • Spike the this compound stock solution into each buffer to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

  • Incubation:

    • Divide each buffered solution into aliquots for different time points and temperatures.

    • Incubate the aliquots at relevant temperatures (e.g., room temperature, 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard (if a different one is used for the assay) and flash-freeze or immediately analyze.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method for the analysis of Fluticasone furoate. Example parameters are provided in the table below.

    • Monitor the MRM transitions for both this compound and the non-deuterated Fluticasone furoate.

    • Calculate the percentage of back-exchange at each time point by comparing the peak area of the non-deuterated form to the total peak area (deuterated + non-deuterated).

Table 1: Example LC-MS/MS Parameters for Fluticasone Furoate Analysis

ParameterValueReference
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol[5]
Gradient Optimized for separation from matrix components[5]
Flow Rate 0.3 - 0.5 mL/min[5]
Injection Volume 5 - 10 µL[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MRM Transition (d0) Q1: 539.2 m/z, Q3: 313.1 m/z[5]
MRM Transition (d3) Q1: 542.2 m/z, Q3: 313.1 m/z

Note: These are example parameters and should be optimized for your specific instrumentation and application.

Protocol 2: Qualitative and Quantitative Assessment of Deuterium Incorporation by NMR

Objective: To determine the site and extent of deuterium incorporation in this compound and to monitor for any back-exchange.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

    • For stability studies, the sample can be incubated in a protic solvent (e.g., D2O with a co-solvent for solubility) under desired conditions (pH, temperature) for a specific duration. The solvent is then evaporated, and the sample is redissolved in a deuterated NMR solvent.

  • ¹H NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons on the furoate ring will confirm the location of deuterium labeling.

    • The presence of small residual signals for these protons can be used to quantify the isotopic purity.[6]

  • ²H NMR Analysis:

    • Acquire a ²H (Deuterium) NMR spectrum.

    • This will directly show the signals of the deuterium atoms on the furoate ring, confirming their presence and chemical environment.[6]

  • Quantitative Analysis:

    • By integrating the signals in the ¹H and/or ²H NMR spectra and comparing them to an internal standard of known concentration, the amount of deuterated and non-deuterated species can be determined.

Visualizations

Experimental_Workflow_Back_Exchange_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock C Spike Stock into Buffers A->C B Prepare Buffers (various pH) B->C D Incubate at Different Temperatures C->D E Collect Samples at Time Points (0, 1, 4, 8, 24h) D->E F Quench Reaction E->F G LC-MS/MS or NMR Analysis F->G H Quantify Back-Exchange G->H

Caption: Workflow for assessing deuterium back-exchange.

Logical_Relationship_Troubleshooting A Decreased d3-Standard Signal B Potential Back-Exchange A->B C Sample Preparation/Storage Issues B->C D LC-MS/MS Condition Issues B->D E Evaluate Storage Time & Temp C->E F Assess Mobile Phase pH & Temp D->F G Conduct Stability Study E->G F->G

Caption: Troubleshooting logic for decreased internal standard signal.

References

Strategies to reduce non-specific binding of Fluticasone furoate during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Fluticasone furoate during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and extraction of Fluticasone furoate, offering step-by-step solutions to mitigate non-specific binding.

Issue 1: Low or Inconsistent Analyte Recovery

Question: We are experiencing low and variable recovery of Fluticasone furoate from our samples. What are the likely causes and how can we improve this?

Answer:

Low and inconsistent recovery of Fluticasone furoate is frequently attributed to its high lipophilicity (logP of 4.13) and low water solubility, which leads to significant non-specific binding to laboratory plastics and glassware.[1][2] One study reported drug loss of 60-98% due to NSB with standard polypropylene containers.[1]

Troubleshooting Steps:

  • Selection of Labware:

    • Recommendation: Avoid standard polypropylene and polystyrene labware.

    • Solution: Utilize low-binding microcentrifuge tubes and pipette tips.[1] For glassware, consider silanization to create a hydrophobic surface that minimizes adsorption.[3][4][5]

  • Sample Matrix Components:

    • Consideration: Fluticasone furoate is over 99% protein-bound in human plasma.[6][7] This binding to plasma proteins can significantly reduce the concentration of the free drug available for extraction.

    • Solution: Implement a robust protein precipitation step early in your sample preparation workflow.

  • Solvent and Buffer Composition:

    • Recommendation: The choice of solvent can impact the solubility and binding characteristics of Fluticasone furoate.

    • Solution: Employ organic solvents in your sample processing to improve solubility.[1] Consider adjusting the pH of your buffers, as this can influence the charge of both the analyte and interacting surfaces, potentially reducing charge-based NSB.[8]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for Fluticasone furoate?

A1: Non-specific binding (NSB) refers to the adhesion of an analyte, in this case, Fluticasone furoate, to surfaces other than its intended target. Due to its hydrophobic nature, Fluticasone furoate has a high affinity for plastic surfaces commonly used in laboratories, such as polypropylene.[1] This can lead to a significant loss of the analyte during sample preparation, resulting in inaccurate quantification and unreliable experimental data.

Q2: What type of collection tubes and plates should I use for storing and processing samples containing Fluticasone furoate?

A2: It is highly recommended to use low-binding polypropylene tubes and plates.[1] For long-term storage or when working with very low concentrations, silanized glass vials are an excellent alternative to prevent adsorption to glass surfaces.[3][5][9]

Q3: How can I reduce non-specific binding to pipette tips during sample handling?

A3: Use low-retention or siliconized pipette tips. Additionally, pre-wetting the tip with the sample solvent before aspirating the sample can help to minimize the binding of the analyte to the tip's inner surface.

Q4: Are there any additives that can be included in my buffers to reduce NSB?

A4: Yes, several additives can be effective:

  • Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween 20 or Triton X-100 can disrupt hydrophobic interactions between Fluticasone furoate and plastic surfaces.[8]

  • Blocking Proteins: For some applications, particularly in protein-based assays, adding a blocking protein like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on surfaces.[8]

  • Organic Solvents: The inclusion of organic solvents such as acetonitrile or methanol in the sample diluent can improve the solubility of Fluticasone furoate and reduce its tendency to adsorb to surfaces.[1]

Q5: How does pH affect the non-specific binding of Fluticasone furoate?

A5: While Fluticasone furoate is a neutral compound, the surfaces it interacts with can have varying charges depending on the pH. Adjusting the pH of the buffer can alter the surface charge of plastics and glassware, which may help to reduce electrostatic interactions that can contribute to NSB.[8]

Q6: What are the best practices for sample extraction to minimize matrix effects and NSB?

A6: A well-optimized solid-phase extraction (SPE) protocol is highly effective.[10][11] SPE can efficiently separate Fluticasone furoate from interfering matrix components that can cause ion suppression or enhancement in LC-MS/MS analysis, a phenomenon related to NSB.[12][13] Protein precipitation followed by SPE is a common and robust approach.[11]

Quantitative Data Summary

The following table summarizes the impact of different labware on the recovery of Fluticasone furoate.

Labware TypeAnalyte Concentration (nM)% Drug Loss (due to NSB)Reference
Standard Polypropylene Containers10060-98%[1]
Low-Binding Tubes100Significantly Reduced (data not quantified)[1]
Glass Incubation VialsNot SpecifiedNo significant non-specific binding observed[14]

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a general procedure for silanizing glassware to minimize the adsorption of Fluticasone furoate.

Materials:

  • Glassware to be silanized (e.g., vials, inserts, beakers)

  • Silanizing agent (e.g., a 5-10% solution of dimethyldichlorosilane in a non-polar solvent like heptane or toluene)

  • Methanol

  • Deionized water

  • Fume hood

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then methanol to ensure it is free of any organic residues.

  • Drying: Dry the glassware completely in an oven at 100-120°C for at least one hour. It is critical that the glass is anhydrous.

  • Silanization:

    • In a fume hood, immerse the dry glassware in the silanizing solution for 1-5 minutes. Alternatively, fill the glassware with the solution.

    • Ensure all surfaces that will come into contact with the sample are coated.

  • Rinsing:

    • Carefully decant the silanizing solution.

    • Rinse the glassware thoroughly with the same non-polar solvent used for the silanizing solution to remove excess reagent.

    • Follow with a rinse with methanol to remove the solvent and unreacted silanizing agent.

  • Final Drying: Dry the silanized glassware in an oven at 100°C for at least 30 minutes before use. The glassware is now ready for use.

Protocol 2: Plasma Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol provides a general workflow for extracting Fluticasone furoate from plasma, minimizing protein binding and matrix effects.

Materials:

  • Plasma sample containing Fluticasone furoate

  • Internal standard (IS) solution (e.g., a stable isotope-labeled Fluticasone furoate)

  • Protein precipitating agent (e.g., acetonitrile or methanol)

  • SPE cartridges (e.g., C18)

  • SPE conditioning, wash, and elution solvents

  • Low-binding collection tubes

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Sample Aliquoting: To a 1.5 mL low-binding microcentrifuge tube, add a known volume of the plasma sample (e.g., 500 µL).

  • Internal Standard Spiking: Add a small volume of the internal standard solution.

  • Protein Precipitation:

    • Add a volume of cold protein precipitating agent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

    • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean low-binding tube, being careful not to disturb the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove polar impurities while retaining Fluticasone furoate (e.g., 5-10% methanol in water).

    • Elution: Elute the Fluticasone furoate and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known, small volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis (e.g., by LC-MS/MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load onto SPE Cartridge supernatant->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Fluticasone Furoate Extraction from Plasma.

troubleshooting_nsb problem Problem: Low/Inconsistent Recovery of Fluticasone Furoate cause1 Cause 1: Adsorption to Labware problem->cause1 cause2 Cause 2: High Protein Binding problem->cause2 cause3 Cause 3: Poor Solubility problem->cause3 solution1a Solution: Use Low-Binding Tubes/Tips cause1->solution1a solution1b Solution: Use Silanized Glassware cause1->solution1b solution2 Solution: Implement Protein Precipitation cause2->solution2 solution3a Solution: Use Organic Solvents cause3->solution3a solution3b Solution: Add Surfactants (e.g., Tween 20) cause3->solution3b

Caption: Troubleshooting Non-Specific Binding of Fluticasone Furoate.

References

How to resolve co-eluting interferences in Fluticasone furoate bioanalysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the bioanalysis of Fluticasone Furoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in Fluticasone Furoate bioanalysis?

The most prominent co-eluting interference in the bioanalysis of Fluticasone Furoate is its primary metabolite, Fluticasone Furoate 17β-carboxylic acid (GW694301X).[1][2][3] This metabolite is formed through hydrolysis of the S-fluoromethyl carbothioate group, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Due to its structural similarity to the parent drug, it can have similar chromatographic behavior, leading to co-elution.

Other potential sources of interference include:

  • Endogenous matrix components: Lipids, phospholipids, and other endogenous molecules from biological matrices like plasma can co-elute and cause ion suppression or enhancement.[4]

  • Metabolic isomers: While less common for Fluticasone Furoate, other metabolites formed through minor pathways could potentially co-elute.

  • Formulation excipients: In the analysis of drug products, excipients from the formulation could potentially interfere with the analysis.[5][6]

Q2: How can I detect co-eluting interferences?

Identifying co-eluting interferences is crucial for accurate quantification. Here are several methods to detect them:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can be an initial indicator of a co-eluting species.

  • Mass Spectrometry Analysis:

    • Multiple Reaction Monitoring (MRM) Ratio: For LC-MS/MS methods, monitor multiple MRM transitions for Fluticasone Furoate. A consistent ratio of these transitions across the peak is expected. A change in this ratio can indicate the presence of an interference that shares one transition but not the others.

    • Ion Suppression/Enhancement Monitoring: A simple method to check for co-eluting matrix components that cause ion suppression is the post-column infusion technique.[4][7][8] A solution of the analyte is continuously infused into the MS while a blank matrix extract is injected. Dips or rises in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between Fluticasone Furoate and co-eluting compounds with the same nominal mass but different elemental compositions.

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to resolving co-eluting peaks in your Fluticasone Furoate bioanalysis.

Problem: An asymmetrical or broad peak is observed for Fluticasone Furoate.

This is a common sign of a co-eluting interference, often the 17β-carboxylic acid metabolite.

Solution 1: Chromatographic Optimization

Optimizing the liquid chromatography method is the most direct way to resolve co-eluting compounds.

Experimental Protocol: Chromatographic Separation of Fluticasone Furoate and its 17β-carboxylic acid Metabolite

Based on published methodologies and general chromatographic principles, the following protocol provides a starting point for achieving separation. A key strategy reported for the separation of Fluticasone Furoate and its metabolites is the use of serial analytical columns with different selectivities, such as a C18 and a Biphenyl column.

ParameterRecommended Condition
Columns Serial connection: Column 1: C18 (e.g., 50 x 2.1 mm, 2.6 µm); Column 2: Biphenyl (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol:Acetonitrile (50:50, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Rationale for this approach:

  • The C18 column provides separation based on hydrophobicity.

  • The Biphenyl column offers alternative selectivity through π-π interactions, which can be effective in separating structurally similar compounds like a parent drug and its metabolite.

Workflow for Chromatographic Optimization

cluster_0 Initial Observation cluster_1 Chromatographic Adjustments cluster_2 Evaluation cluster_3 Outcome start Asymmetrical peak observed adjust_gradient Modify Gradient Slope start->adjust_gradient First Step eval Assess Peak Shape and Resolution adjust_gradient->eval change_mp Change Organic Modifier (e.g., Acetonitrile vs. Methanol) change_mp->eval change_column Evaluate Different Column Chemistries (e.g., Phenyl-Hexyl, Cyano) change_column->eval serial_columns Implement Serial Columns (C18 + Biphenyl) serial_columns->eval eval->change_mp No Improvement eval->change_column No Improvement eval->serial_columns No Improvement success Baseline Resolution Achieved eval->success Improved fail Co-elution Persists eval->fail Final Assessment cluster_0 Problem Identification cluster_1 Primary Solution Path cluster_2 Secondary Solution Path cluster_3 Evaluation & Outcome start Ion Suppression Detected sample_cleanup Enhance Sample Preparation start->sample_cleanup phospholipid_removal Implement Phospholipid Removal Step sample_cleanup->phospholipid_removal optimize_spe_lle Optimize SPE/LLE Selectivity sample_cleanup->optimize_spe_lle eval Re-evaluate Ion Suppression phospholipid_removal->eval optimize_spe_lle->eval chrom_adjust Adjust Chromatography modify_gradient Modify Gradient to Shift Analyte chrom_adjust->modify_gradient divert_valve Use Divert Valve chrom_adjust->divert_valve modify_gradient->eval divert_valve->eval eval->chrom_adjust Unsuccessful resolved Suppression Mitigated eval->resolved Successful not_resolved Suppression Persists eval->not_resolved Final Assessment FF Fluticasone Furoate (Parent Drug) Metabolite Fluticasone Furoate 17β-carboxylic acid (GW694301X) FF->Metabolite Hydrolysis Hydrolysis of S-fluoromethyl carbothioate group CYP3A4 CYP3A4 Enzyme CYP3A4->FF Metabolizes

References

Ensuring the isotopic purity of Fluticasone furoate-d3 for accurate quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluticasone furoate-d3 as an internal standard for the accurate quantification of Fluticasone furoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound is a deuterated form of Fluticasone furoate, where three hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Fluticasone furoate in various biological matrices.[1][2]

The isotopic purity of this compound is critical for accurate quantification. The presence of unlabeled Fluticasone furoate (d0) or partially deuterated variants (d1, d2) as impurities can lead to an overestimation of the analyte concentration, compromising the reliability of pharmacokinetic and toxicokinetic data.[3]

Q2: What are the common isotopic impurities in this compound?

A2: During the synthesis of deuterated compounds, the primary isotopic impurities are typically the unlabeled species (d0) and incompletely labeled intermediates (d1, d2, etc.). The specific impurities and their abundance depend on the synthetic route and purification methods employed. For this compound, potential isotopic impurities would be Fluticasone furoate-d0, Fluticasone furoate-d1, and Fluticasone furoate-d2.

Q3: What are the regulatory expectations for the isotopic purity of internal standards?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of using well-characterized and high-purity internal standards in bioanalytical method validation.[4] The FDA's M10 Bioanalytical Method Validation guidance suggests that the response of interfering components in the internal standard channel should be evaluated. A common acceptance criterion is that the contribution of the unlabeled analyte in the internal standard solution should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[4]

Q4: How is the isotopic purity of this compound determined?

A4: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the preferred method for determining the isotopic purity of deuterated compounds like this compound.[4][5][6] This technique allows for the separation and quantification of the different isotopic forms (d0, d1, d2, d3) based on their precise mass-to-charge ratios. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium labeling and provide insights into isotopic purity.[4]

Troubleshooting Guides

Issue 1: Inaccurate or Non-linear Calibration Curve

Possible Cause:

  • Isotopic Cross-Contribution: The signal from the naturally occurring isotopes of the analyte (Fluticasone furoate) may be interfering with the signal of the deuterated internal standard (this compound), or vice-versa. This is more pronounced at high analyte concentrations.

  • Presence of Unlabeled Analyte in Internal Standard: A significant amount of unlabeled Fluticasone furoate (d0) in your this compound stock will contribute to the analyte signal, leading to a biased calibration curve.

Troubleshooting Steps:

  • Assess Isotopic Purity of the Internal Standard:

    • Perform a high-resolution mass spectrometry (HRMS) analysis of your this compound standard.

    • Determine the percentage of d0, d1, and d2 impurities.

  • Evaluate Analyte Contribution to IS Signal:

    • Inject a high concentration standard of unlabeled Fluticasone furoate and monitor the mass transition of this compound.

    • If a significant signal is observed, consider using a different mass transition for the internal standard that is less prone to interference.

  • Optimize Internal Standard Concentration:

    • Re-evaluate the concentration of the internal standard used in the assay. A lower concentration may reduce the impact of any unlabeled analyte impurity.

  • Source a Higher Purity Internal Standard:

    • If the isotopic purity of your current lot of this compound is low, obtain a new lot with a higher degree of deuteration (typically ≥98%).[7]

Issue 2: Poor Precision and Accuracy in Quality Control (QC) Samples

Possible Cause:

  • Chromatographic Separation of Analyte and Internal Standard: Deuteration can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard. If there is matrix-induced ion suppression or enhancement that varies across the chromatographic peak, this can lead to inconsistent analyte/IS response ratios.

  • Hydrogen-Deuterium (H/D) Exchange: Although less common with stable labeling, H/D exchange can occur under certain pH or temperature conditions during sample preparation or storage, leading to a change in the isotopic distribution of the internal standard.

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of the analyte and the internal standard.

    • Ensure that the peaks are symmetrical and co-elute as closely as possible.

    • If there is significant separation, adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve co-elution.

  • Investigate H/D Exchange:

    • Incubate the this compound standard in the sample matrix under the conditions of your sample preparation workflow.

    • Analyze the sample by HRMS to see if there is any change in the isotopic distribution over time.

    • If exchange is observed, consider modifying the pH or temperature of the sample preparation steps.

  • Matrix Effect Evaluation:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatographic run.

    • Ensure that both the analyte and internal standard elute in a region with minimal matrix effects.

Quantitative Data Summary

ParameterTypical Specification/ValueReference
Isotopic Purity of this compound ≥ 98%[7]
Unlabeled Analyte (d0) in IS Should not contribute more than 5% to the analyte response at the LLOQ.[4]
Mass Difference between Analyte and IS Ideally ≥ 3 Da to minimize isotopic overlap.
Chromatographic Retention Time Difference Should be minimal to ensure co-elution.

Experimental Protocols

Protocol: Determination of Isotopic Purity of this compound by LC-HRMS

1. Objective: To determine the isotopic distribution and purity of a this compound standard.

2. Materials:

  • This compound standard

  • HPLC-grade methanol and water

  • Formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

4. LC-HRMS Parameters:

  • UHPLC:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • HRMS:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Resolution: ≥ 60,000 FWHM

    • Scan Range: m/z 500-560

    • Data Acquisition: Full scan mode

5. Data Analysis:

  • Extract the ion chromatograms for the expected [M+H]+ ions of Fluticasone furoate-d0 (m/z 539.17), -d1 (m/z 540.18), -d2 (m/z 541.18), and -d3 (m/z 542.19).

  • Integrate the peak areas for each isotopic species.

  • Calculate the percentage of each isotopic species relative to the total peak area of all isotopic forms.

  • The isotopic purity is reported as the percentage of the desired d3 species.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result FFd3_Standard This compound Standard Dilution Dilution FFd3_Standard->Dilution LC_Separation LC Separation Dilution->LC_Separation HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection Extract_XICs Extract Ion Chromatograms HRMS_Detection->Extract_XICs Integrate_Peaks Integrate Peak Areas Extract_XICs->Integrate_Peaks Calculate_Purity Calculate Isotopic Purity Integrate_Peaks->Calculate_Purity Purity_Report Isotopic Purity Report Calculate_Purity->Purity_Report

Caption: Workflow for Determining Isotopic Purity of this compound.

Troubleshooting_Logic Start Inaccurate Quantification of Fluticasone Furoate Check_IS_Purity Check Isotopic Purity of FF-d3 by HRMS Start->Check_IS_Purity Purity_OK Is Purity >98%? Check_IS_Purity->Purity_OK Check_Coelution Verify Analyte/IS Co-elution Purity_OK->Check_Coelution Yes Source_New_IS Source New Lot of High Purity FF-d3 Purity_OK->Source_New_IS No Coelution_OK Co-elution Acceptable? Check_Coelution->Coelution_OK Check_Crosstalk Investigate Isotopic Crosstalk Coelution_OK->Check_Crosstalk Yes Optimize_Chroma Optimize Chromatography Coelution_OK->Optimize_Chroma No Method_OK Method Performance Acceptable Check_Crosstalk->Method_OK Source_New_IS->Check_IS_Purity Optimize_Chroma->Check_Coelution

Caption: Troubleshooting logic for inaccurate Fluticasone furoate quantification.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Fluticasone Furoate: A Comparative Guide to Mass Spectrometry Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Fluticasone furoate, a potent inhaled corticosteroid, utilizing different mass spectrometry systems. The data and protocols presented are compiled from various validated studies to aid researchers in selecting the appropriate instrumentation and methodology for their specific bioanalytical needs. Due to the low systemic bioavailability of Fluticasone furoate, highly sensitive and robust analytical methods are crucial for accurate pharmacokinetic and bioequivalence studies.

Comparative Performance of Mass Spectrometers

Table 1: Performance Characteristics of Various Mass Spectrometers for Fluticasone Furoate Analysis

ParameterAgilent 6495C LC-TQ[1]SCIEX ZenoTOF 7600[2]Applied Biosystems API-5000[3]Shimadzu LCMS-8050[4]
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.5 - 100 pg/mL1 - 1000 pg/mL10 - 1000 pg/mL5 - 200 pg/mL
Correlation Coefficient (r²) > 0.997> 0.992Not SpecifiedNot Specified
Lower Limit of Quantitation (LLOQ) 0.5 pg/mL1 pg/mL10 pg/mL5 pg/mL
Intra-Assay Precision (%CV) < 15%< 15%≤ 14.4%Not Specified
Inter-Assay Precision (%CV) < 15%< 15%≤ 14.4%Not Specified
Accuracy/Bias 90 - 115%± 15%≤ 14.4%Not Specified

Table 2: Summary of Mass Spectrometry Conditions

ParameterAgilent 6495C LC-TQ[1]SCIEX ZenoTOF 7600[2]Applied Biosystems API-5000[3]Shimadzu LCMS-8050[4]
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)Electrospray Ionization (ESI)Heated ESI
Polarity PositivePositivePositivePositive
MRM Transition (m/z) Not SpecifiedNot Specified539 -> 313Not Specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Method 1: Analysis of Fluticasone Furoate using Agilent 6495C LC-TQ System[1]
  • Sample Preparation:

    • Spike human K2EDTA plasma with Fluticasone furoate standards and Fluticasone furoate-D3 as an internal standard.

    • Perform protein precipitation.

    • Follow with reversed-phase solid-phase extraction (SPE) cleanup using a C18-SPE cartridge.

  • Liquid Chromatography:

    • LC System: Agilent 1290 Infinity II LC.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry:

    • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS.

    • Ionization: Not specified.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

Method 2: Analysis of Fluticasone Furoate using SCIEX ZenoTOF 7600 System[2]
  • Sample Preparation:

    • Details not provided in the available document.

  • Liquid Chromatography:

    • Details not provided in the available document.

  • Mass Spectrometry:

    • Mass Spectrometer: SCIEX ZenoTOF 7600 system.

    • Ionization: Not specified.

    • Data Acquisition: Zeno MRMHR.

Method 3: Analysis of Fluticasone Furoate using Applied Biosystems API-5000[3]
  • Sample Preparation:

    • Use a 150 µL aliquot of plasma.

    • Perform solid-phase extraction using [¹³C²H³]-GW685698 (FF) as an internal standard.

  • Liquid Chromatography:

    • LC System: High-Performance Liquid Chromatography.

    • Column: ACE 50 x 2.1 mm, C18 3 µm, Hichrom Ltd.

    • Column Temperature: 45 °C.

    • Mobile Phase: Gradient system using 5 mM ammonium formate and methanol.

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Mass Spectrometer: Applied Biosystems API-5000.

    • Ionization: Not specified.

    • Ion Transition: m/z 539 -> 313.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the bioanalysis of Fluticasone furoate.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Protein_Precipitation Protein Precipitation Spike->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

Figure 1: General workflow for the bioanalysis of Fluticasone furoate.

Method_Validation_Process cluster_Parameters Validation Parameters Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy Validation->Accuracy Selectivity Selectivity & Specificity Validation->Selectivity Stability Stability Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.

References

A Comparative Pharmacokinetic Analysis of Fluticasone Furoate and Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two widely used inhaled corticosteroids, Fluticasone Furoate (FF) and Fluticasone Propionate (FP). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these two compounds.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Fluticasone Furoate and Fluticasone Propionate, facilitating a direct comparison of their systemic exposure and disposition.

Pharmacokinetic ParameterFluticasone Furoate (FF)Fluticasone Propionate (FP)Reference(s)
Absolute Bioavailability (Inhaled) 13.9% - 15.0%7.8% - 9.0%[1][2]
Protein Binding >99%~99%[1][3]
Volume of Distribution at Steady State (Vss) 608 - 704 L577 - 623 L[1][2]
Terminal Elimination Half-Life (t½) (Inhaled) 17 - 24 hours10.8 - 11 hours[1][4][5][6]
Lung Mean Absorption Time ~7 hours~2.1 hours[4][6]
Time for 90% Absorption from Lung 20 - 30 hours~8 hours[4]
Primary Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)[1][3][5]
Route of Elimination ≥90% in feces, 1-2% in urineMainly in feces, <5% in urine[1]

Key Pharmacokinetic Differences and Their Implications

Fluticasone Furoate exhibits a notably longer terminal elimination half-life and a significantly extended lung absorption time compared to Fluticasone Propionate.[1][4][6] This prolonged retention in the lungs is a key differentiator, suggesting that FF has the potential for sustained efficacy with once-daily administration.[4] The absorption of FF from the lungs into the systemic circulation is rate-limited, meaning the rate of absorption is slower than the rate of elimination.[4][6] In contrast, the half-life of FP is similar whether administered via inhalation or intravenously, indicating that its systemic clearance is the primary determinant of its duration of action.[5][6]

Both molecules are highly protein-bound and undergo extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][5] This results in low systemic bioavailability of the swallowed portion of an inhaled dose and the formation of inactive metabolites.[1]

Experimental Protocols

The following sections outline the methodologies typically employed in the comparative pharmacokinetic analysis of inhaled corticosteroids like Fluticasone Furoate and Fluticasone Propionate.

Study Design and Subject Selection
  • Study Design: A common approach is a randomized, open-label, crossover study design.[7] This design allows for within-subject comparison of the different drug formulations, minimizing inter-individual variability. A washout period of at least 7 days is typically implemented between treatment periods.[2]

  • Subject Population: Healthy, non-smoking male and female subjects are typically recruited.[8] Inclusion criteria often specify an age range (e.g., 18-55 years), a body mass index (BMI) within a normal range, and satisfactory results from a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and clinical laboratory tests.[9] Exclusion criteria include a history of clinically significant diseases, allergies to the study drugs or excipients, and the use of concomitant medications that could interfere with the study outcomes.[9]

Drug Administration and Sample Collection
  • Inhaled Administration: A standardized dose of the inhaled corticosteroid is administered using a dry powder inhaler (DPI) or a metered-dose inhaler (MDI).[2][8] Subjects are trained on the correct inhalation technique to ensure consistent drug delivery to the lungs.[8]

  • Intravenous Administration: To determine absolute bioavailability, an intravenous infusion of a known dose of the drug is administered.[7]

  • Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at pre-specified time points before and after drug administration.[2] For inhaled administration, sampling may occur at time 0 (pre-dose) and at multiple time points up to 48 hours post-dose to adequately characterize the absorption and elimination phases.[7] Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[10]

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Due to the low plasma concentrations of fluticasone, a sensitive analytical method is required. Solid-phase extraction (SPE) is a common technique used to extract the analytes from the plasma matrix and concentrate them.[4][10] This involves passing the plasma sample through a cartridge that retains the drug, which is then eluted with a suitable solvent. The eluent is typically evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of the analyte from endogenous plasma components is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[11]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4] The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard (often a deuterated version of the analyte) are monitored for quantification.[1][4] The lower limit of quantification (LLOQ) for these methods is typically in the low picogram per milliliter (pg/mL) range.[11]

Pharmacokinetic Analysis
  • Non-compartmental Analysis (NCA): Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal elimination half-life (t½), and clearance (CL) are calculated using non-compartmental methods.[12]

  • Deconvolution Analysis: To investigate the absorption kinetics from the lungs, deconvolution analysis is performed on the plasma concentration-time data from the inhaled administration, using the pharmacokinetic parameters derived from the intravenous administration data.[13][14] This analysis allows for the estimation of the rate and extent of drug absorption from the lungs.

Mandatory Visualization

Signaling Pathway of Fluticasone Furoate and Fluticasone Propionate

Both Fluticasone Furoate and Fluticasone Propionate exert their anti-inflammatory effects through the glucocorticoid receptor (GR). The following diagram illustrates the general signaling pathway.

G Glucocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluticasone Fluticasone GR_complex GR-Hsp90 Complex Fluticasone->GR_complex Binds to GR Activated_GR Activated GR Complex GR_complex->Activated_GR Conformational Change & Hsp90 Dissociation NFkB NF-κB Activated_GR->NFkB Inhibits NF-κB Translocation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates to Nucleus & Binds to GRE NFkB_Inhibitor IκB Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Promotes Transcription NFkB_complex NF-κB-IκB Complex NFkB_complex->NFkB IκB degradation Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Increases Transcription

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Comparative Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a comparative pharmacokinetic study of inhaled corticosteroids.

G Experimental Workflow for Comparative PK Analysis cluster_planning Study Planning & Setup cluster_execution Clinical Phase cluster_analysis Analytical & Data Analysis Phase Protocol Protocol Design (Crossover Study) Subjects Subject Recruitment & Screening Protocol->Subjects Ethics Ethics Committee Approval Subjects->Ethics Dosing1 Drug Administration (FF or FP, Inhaled/IV) Ethics->Dosing1 Sampling Serial Blood Sampling Dosing1->Sampling Washout Washout Period Sampling->Washout Processing Plasma Sample Processing & Storage Sampling->Processing Dosing2 Drug Administration (Crossover Drug) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Processing LCMS LC-MS/MS Bioanalysis Processing->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Deconvolution Deconvolution Analysis PK_Calc->Deconvolution Report Final Report & Comparison Deconvolution->Report

Caption: Comparative Pharmacokinetic Study Workflow.

References

A Comparative Guide to the Quantification of Fluticasone Furoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on the required sensitivity, the nature of the biological matrix, and the desired sample throughput. The following table summarizes the key performance parameters of LC-MS/MS and HPLC-UV for the quantification of Fluticasone furoate, based on published data.

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.5 - 100 pg/mL[1]4 - 200 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 0.5 pg/mL[1]4 ng/mL[2][3]
Accuracy (% Recovery) 90 - 115%[1]Not explicitly stated in provided abstracts
Precision (%RSD) 5.12% at LLOQ[1]Not explicitly stated in provided abstracts
Selectivity High (based on mass-to-charge ratio)Moderate (based on chromatographic retention and UV absorbance)
Sample Volume Typically lower (e.g., 500 µL)Typically higher
Throughput High (with automation)Moderate

Experimental Workflows and Methodologies

A generalized workflow for the quantification of Fluticasone furoate in biological samples involves sample preparation, chromatographic separation, detection, and data analysis. The specific protocols for each method vary, particularly in the sample preparation and detection stages.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma, etc.) spike Spike with Internal Standard start->spike extract Extraction (SPE or LLE) spike->extract evap Evaporation & Reconstitution extract->evap hplc HPLC Separation (C18 Column) evap->hplc detect Detection hplc->detect msms Tandem Mass Spectrometry (MS/MS) detect->msms uv UV Detector detect->uv quant Quantification (Standard Curve) msms->quant uv->quant report Report Generation quant->report

General workflow for Fluticasone furoate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of Fluticasone furoate due to its exceptional sensitivity and selectivity, which is necessary to measure the low systemic concentrations following inhalation.[1]

Sample Preparation:

  • A known volume of plasma (e.g., 500 µL) is spiked with a deuterated internal standard (e.g., Fluticasone furoate-d3).[1]

  • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

  • The sample is further cleaned up using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.[1]

  • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1290 Infinity II LC system or equivalent.[1]

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6495C LC/TQ) is used for detection in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization: Positive electrospray ionization (ESI) is typically used.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more widely available and less expensive technique compared to LC-MS/MS. However, it generally lacks the sensitivity required for pharmacokinetic studies of Fluticasone furoate at therapeutic doses but can be suitable for the analysis of bulk drug and pharmaceutical formulations.

Sample Preparation:

  • For bulk drug or formulation analysis, a known amount of the sample is dissolved in a suitable solvent (e.g., a mixture of methanol and ethanol).[4]

  • For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is required.[2][3] Acetonitrile is commonly used for protein precipitation.[2][3]

Chromatographic and Detection Conditions:

  • Column: A C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is a common choice.[5]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) is used.[5]

  • Detection: A UV detector is used, with the wavelength set to the absorbance maximum of Fluticasone furoate, which is approximately 239 nm.[5]

Signaling Pathways and Logical Relationships

The primary mechanism of action of Fluticasone furoate involves its interaction with the glucocorticoid receptor, leading to the downregulation of inflammatory pathways. While a detailed signaling pathway is beyond the scope of a quantification guide, the following diagram illustrates the logical relationship between the drug's presence and its measurable biological effects, which are sometimes assessed using methods like ELISA.

G cluster_drug Drug Action cluster_cellular Cellular Response cluster_effect Physiological Effect cluster_measurement Measurement ff Fluticasone Furoate receptor Glucocorticoid Receptor Binding ff->receptor quant_ff Quantification of Fluticasone Furoate (LC-MS/MS, HPLC-UV) ff->quant_ff gene Gene Transcription Modulation receptor->gene cytokine Decreased Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) gene->cytokine inflammation Reduced Inflammation cytokine->inflammation quant_cytokine Quantification of Cytokines (ELISA) cytokine->quant_cytokine

Logical relationship of Fluticasone furoate action and measurement.

Conclusion

For the quantification of Fluticasone furoate in biological matrices, LC-MS/MS is the superior method, offering the high sensitivity and selectivity required to measure the low systemic concentrations achieved after therapeutic administration.[1] HPLC-UV, while a robust and reliable technique, is better suited for the analysis of bulk drug substance and pharmaceutical formulations where concentrations are significantly higher. The choice of method should be guided by the specific requirements of the study, including the desired lower limit of quantification, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide: ¹³C vs. Deuterium-Labeled Internal Standards for Corticosteroid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of corticosteroids by mass spectrometry is fundamental in various fields, from clinical diagnostics to pharmaceutical development. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise measurements. These standards are crucial for correcting variations arising from sample preparation and matrix effects. The two most common isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H). While both serve the same primary function, their physicochemical properties can lead to significant differences in analytical performance. This guide provides an objective comparison of ¹³C- and deuterium-labeled internal standards for corticosteroid analysis, supported by experimental principles and data.

Key Performance Parameters: A Tabular Comparison

The choice between ¹³C and deuterium labeling can significantly impact the reliability of quantitative results. The following table summarizes the key performance differences based on principles of chromatography and mass spectrometry.[1][2][3][4] While direct comparative studies on corticosteroids are not abundant in the literature, the data presented for other small molecules, such as amphetamines, provide a strong illustrative basis for the expected performance differences.[3]

Performance Parameter¹³C-Labeled Internal StandardsDeuterium-Labeled Internal StandardsRationale & Implications for Corticosteroid Analysis
Chromatographic Co-elution Excellent: Co-elutes perfectly with the unlabeled analyte.[3][5]Variable: Often exhibits a retention time shift (elutes earlier) due to the deuterium isotope effect.[2][6]Perfect co-elution is critical for accurate compensation of matrix effects. A retention time shift means the analyte and standard experience different matrix environments, potentially compromising quantitation.[6]
Matrix Effect Compensation Superior: Due to identical retention times, it experiences the same degree of ion suppression or enhancement as the analyte.[2][5]Potentially Compromised: A shift in retention time can lead to differential matrix effects between the analyte and the standard, leading to inaccurate results.[6]Corticosteroid analysis in complex biological matrices like plasma or urine is prone to significant matrix effects. Superior compensation is a key advantage.
Isotopic Stability High: C-C bonds are stable, and there is no risk of isotope exchange during sample preparation or storage.[4]Risk of Back-Exchange: Deuterium atoms on certain positions (e.g., enolizable ketones) can be susceptible to H/D exchange with protons from the solvent, leading to a loss of the isotopic label.[6]The complex structures of corticosteroids may present sites where H/D exchange could occur, affecting the accuracy of the standard's concentration.
Fragmentation in MS/MS Identical: Fragmentation patterns are generally identical to the native analyte.Altered: The number of deuterium atoms can influence fragmentation pathways and efficiencies, requiring separate optimization.[3]Consistent fragmentation simplifies method development and ensures that the standard behaves identically to the analyte in the collision cell.
Cost & Availability Generally more expensive and less readily available.[6]Typically less expensive and more widely available.The higher cost of ¹³C-labeled standards can be a consideration for high-throughput laboratories.
Overall Accuracy & Precision Higher: The combination of co-elution, stability, and identical fragmentation leads to more accurate and precise data.[1][3]Good, but with Caveats: Can provide acceptable results, but the potential for chromatographic shifts and instability introduces a higher risk of error.[1]For clinical and regulated bioanalysis, the enhanced reliability of ¹³C standards often justifies the higher cost.

Experimental Protocol: A Comparative Study of Internal Standards for Cortisol Analysis in Human Plasma

This protocol outlines a typical experiment to compare the performance of a ¹³C-labeled and a deuterium-labeled internal standard for the quantification of cortisol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Analytes: Cortisol certified reference standard

  • Internal Standards: Cortisol-¹³C₃ and Cortisol-d₄

  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid

  • Human Plasma: Pooled, drug-free

  • Solid Phase Extraction (SPE) Cartridges

2. Preparation of Stock and Working Solutions

  • Prepare individual 1 mg/mL stock solutions of cortisol, Cortisol-¹³C₃, and Cortisol-d₄ in methanol.

  • Prepare a series of cortisol working solutions for the calibration curve by serial dilution of the stock solution.

  • Prepare separate working solutions of Cortisol-¹³C₃ and Cortisol-d₄ at a concentration of 100 ng/mL.

3. Sample Preparation

  • Calibration Standards and Quality Controls (QCs): Spike 100 µL of blank human plasma with the appropriate cortisol working solutions to create calibration standards (e.g., 1-500 ng/mL) and QCs at low, medium, and high concentrations.

  • Internal Standard Addition: Add 10 µL of either the Cortisol-¹³C₃ or the Cortisol-d₄ working solution to each sample (calibration standards, QCs, and blanks).

  • Protein Precipitation: Add 300 µL of acetonitrile to each plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Solid Phase Extraction (for cleanup):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a low-organic solvent mixture.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for steroid analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Optimize and monitor at least two transitions for cortisol and one for each internal standard.

5. Data Analysis and Comparison

  • Chromatographic Co-elution: Overlay the chromatograms of the native cortisol and each internal standard to visually and quantitatively assess the difference in retention time.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=6) on three separate days. Calculate the accuracy (% bias) and precision (% coefficient of variation) for each set of QCs (one for each internal standard).

  • Matrix Effect Assessment:

    • Prepare three sets of samples:

      • Cortisol and IS in a neat solution.

      • Blank plasma extract spiked with cortisol and IS post-extraction.

      • Cortisol and IS spiked in plasma and then extracted.

    • Calculate the matrix effect using the formula: ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100.

    • Compare the matrix effect on the analyte versus each internal standard.

Visualizing the Comparison

Experimental Workflow

G IS_Choice Internal Standard Choice for Corticosteroid Analysis C13_IS ¹³C-Labeled IS IS_Choice->C13_IS D_IS Deuterium-Labeled IS IS_Choice->D_IS CoElution_Good Perfect Co-elution C13_IS->CoElution_Good Matrix_Good Superior Matrix Effect Compensation C13_IS->Matrix_Good Stability_Good High Isotopic Stability C13_IS->Stability_Good Accuracy_Good Higher Accuracy/ Precision C13_IS->Accuracy_Good Cost Cost & Availability C13_IS->Cost CoElution_Bad Chromatographic Shift (Isotope Effect) D_IS->CoElution_Bad Matrix_Bad Compromised Matrix Effect Compensation D_IS->Matrix_Bad Stability_Bad Potential H/D Exchange D_IS->Stability_Bad D_IS->Cost Cost_C13 Higher Cost Cost->Cost_C13 Cost_D Lower Cost Cost->Cost_D

References

Performance evaluation of various LC columns for the separation of Fluticasone furoate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Liquid Chromatography (LC) columns for the analytical separation of Fluticasone furoate. The selection of an appropriate LC column is critical for achieving accurate and robust quantification, impurity profiling, and stability testing of this potent corticosteroid. This document summarizes performance data from several published methods, offering a valuable resource for method development and optimization.

Experimental Protocols

The data presented in this guide is collated from various validated HPLC and UPLC methods. The experimental conditions for each column are detailed below. It is important to note that direct comparison of performance metrics should be done with consideration to the differing methodologies.

Method 1: Kromasil C18

  • Mobile Phase: Methanol and 0.1% orthophosphoric acid in water (80:20 v/v)[1][2]

  • Flow Rate: 0.9 mL/min[1][2]

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size[1][2]

  • Detection Wavelength: 264 nm[1][2]

  • Temperature: Ambient[1]

Method 2: Agilent C18

  • Mobile Phase: 0.1% Orthophosphoric acid buffer and acetonitrile (60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Dimensions: Not specified in the available abstract.

  • Detection Wavelength: 255 nm[3]

  • Temperature: 30°C[3]

Method 3: Waters BEH X Bridge C18

  • Mobile Phase: Methanol, Acetonitrile, and Phosphate buffer pH 7 (60:20:20 v/v/v)[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size[4][5]

  • Detection Wavelength: 280 nm[4][5]

  • Temperature: 40°C[4][5]

Method 4: Inertsil ODS 3V C18

  • Mobile Phase: A gradient method with Mobile Phase A (20.35mM Phosphate buffer, pH 3.0) and Mobile Phase B (100% Acetonitrile) was used for the simultaneous estimation of Azelastine HCl and Fluticasone Furoate.[6] For impurity profiling, a dual-wavelength UV detector was used.[7]

  • Flow Rate: 1.0 mL/min[6]

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size[6][7]

  • Detection Wavelength: 220 nm and 240 nm for impurity profiling[7]

  • Temperature: Not specified.

Method 5: Xterra C18

  • Mobile Phase: 0.01M KH2PO4 (pH 3.2) and Methanol (55:45 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Dimensions: Not specified in the available abstract.

  • Detection Wavelength: 247 nm[8]

  • Temperature: Not specified.

Method 6: Hypersil C8 BDS

  • Mobile Phase: Gradient elution with a buffer of 0.1M ammonium dihydrogen phosphate (pH 2.9) and acetonitrile.[9]

  • Flow Rate: 2.0 mL/min[9]

  • Column Dimensions: 15 cm x 4.6 mm, 5 µm particle size[9]

  • Detection Wavelength: Not specified.

  • Temperature: Not specified.

Method 7: Waters BEH C18 (UPLC)

  • Mobile Phase: 0.05 M potassium dihydrogen phosphate buffer and acetonitrile (45:55 v/v)[10][11]

  • Flow Rate: Not specified.

  • Column Dimensions: 50 mm x 2.1 mm, 1.7 µm particle size[10][11]

  • Detection Wavelength: 215 nm[10][11]

  • Temperature: Not specified.

Performance Data Comparison

The following table summarizes the performance of various LC columns for the separation of Fluticasone furoate based on published data. Note that the results were obtained under different experimental conditions.

Column Stationary Phase Fluticasone Furoate Retention Time (min) Separated With Key Performance Notes
Kromasil C18 C184.289[1][2]Vilanterol trifenatateAchieved well-resolved peaks for both compounds.[1][2]
Agilent C18 C183.087[3]VilanterolGood resolution was demonstrated between the two substances.[3]
Waters BEH X Bridge C18 C184.232[4][5]Vilanterol trifenatateExcellent peak symmetry was obtained for both molecules in less than 10 minutes.[4][5]
Inertsil ODS 3V C18 C1818.5[6]Azelastine HClThe method separated Fluticasone furoate from its degradation products.[6] Also used for separating multiple known and unknown impurities.
Xterra C18 C18Not SpecifiedVilanterol, GlycopyrroniumThe method was rapid, with a run time of less than 10 minutes.[8]
Hypersil C8 BDS C8Not SpecifiedSalmeterol Xinafoate and related substancesThe validated method could separate all known related impurities from the main peaks.
Waters BEH C18 (UPLC) C18Not SpecifiedBenzalkonium chlorideThe developed method separated Fluticasone furoate and Benzalkonium chloride within 5 minutes.[10][11]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for evaluating LC column performance and the logical relationship between key chromatographic parameters.

LC_Column_Performance_Evaluation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison A Define Analytical Target Profile B Prepare Standard and Sample Solutions A->B C Select Initial LC Columns and Conditions B->C D System Suitability Testing C->D E Inject Samples onto Each Column D->E F Acquire Chromatographic Data E->F G Measure Performance Metrics (Retention Time, Resolution, etc.) F->G H Compare Column Performance Data G->H I Select Optimal Column H->I

Caption: Workflow for LC Column Performance Evaluation.

Chromatographic_Parameters cluster_inputs Input Variables cluster_outputs Performance Outcomes Col LC Column (Stationary Phase) Ret Retention Time Col->Ret Res Resolution Col->Res Mob Mobile Phase (Composition, pH) Mob->Ret Mob->Res Flow Flow Rate Flow->Ret Ret->Res Affects Asym Peak Asymmetry Res->Asym Impacts Eff Efficiency (Plate Count) Asym->Eff Influences

Caption: Interrelation of Chromatographic Parameters.

References

Comparative study of the in vitro metabolism of Fluticasone furoate in different species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolism of Fluticasone furoate (FF), a synthetic trifluorinated corticosteroid, across different species. Understanding the species-specific metabolic pathways of a drug candidate is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes the available data on the metabolic fate of Fluticasone furoate in key preclinical species compared to humans, outlines typical experimental protocols for such studies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

Fluticasone furoate undergoes extensive first-pass metabolism in the liver.[1][2] The primary metabolic pathway across all species studied is the hydrolysis of the S-fluoromethyl carbothioate group to form an inactive carboxylic acid metabolite, GW694301X (M10).[3][4] This pathway is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in humans.[1][2] While in vitro studies have been conducted in preclinical species such as rats and dogs, specific quantitative kinetic data (Km, Vmax, and intrinsic clearance) are not publicly available. However, qualitative data from regulatory documents indicate that the metabolic profile of Fluticasone furoate is similar between humans, rats, and dogs.[3]

Metabolic Pathways of Fluticasone Furoate

The biotransformation of Fluticasone furoate is characterized by a primary metabolic reaction. The furoate ester group remains attached to the fluticasone backbone during metabolism, indicating that neither Fluticasone furoate nor its counterpart Fluticasone propionate are metabolized to fluticasone.[5][6]

cluster_0 Primary Metabolic Pathway cluster_1 Mediating Enzyme (Humans) Fluticasone_Furoate Fluticasone Furoate Metabolite_M10 GW694301X (Inactive Carboxylic Acid Metabolite) Fluticasone_Furoate->Metabolite_M10 Hydrolysis of S-fluoromethyl carbothioate group CYP3A4 CYP3A4 CYP3A4->Metabolite_M10 Catalyzes

Metabolic Pathway of Fluticasone Furoate.

Comparative In Vitro Metabolism Data

While direct quantitative comparisons of the in vitro metabolism of Fluticasone furoate across different species are not available in the public domain, qualitative information suggests a similar primary metabolic pathway. The formation of the inactive carboxylic acid metabolite GW694301X is the major route of biotransformation in humans, rats, and dogs.[3]

Table 1: Summary of In Vitro Metabolism of Fluticasone Furoate in Liver Microsomes

ParameterHumanRatDogMonkey
Primary Metabolite GW694301XGW694301XGW694301XData not available
Primary Enzyme CYP3A4CYP3A orthologs (presumed)CYP3A orthologs (presumed)Data not available
Km (µM) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Vmax (pmol/min/mg protein) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Intrinsic Clearance (CLint, µL/min/mg protein) Data not publicly availableData not publicly availableData not publicly availableData not publicly available

Table 2: Summary of In Vitro Metabolism of Fluticasone Furoate in Hepatocytes

ParameterHumanRatDogMonkey
Primary Metabolite GW694301XGW694301XGW694301XData not available
Metabolic Rate Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Intrinsic Clearance (CLint, µL/min/10^6 cells) Data not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: The absence of quantitative data in the tables is due to the lack of such information in publicly accessible scientific literature and regulatory documents.

Experimental Protocols

Below are detailed methodologies for key experiments typically used in the in vitro metabolism studies of xenobiotics like Fluticasone furoate.

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic depletion of Fluticasone furoate in liver microsomes.

Methodology:

  • Microsomes: Pooled liver microsomes from human, rat, dog, and monkey (e.g., from a commercial supplier).

  • Incubation: Fluticasone furoate (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5-1.0 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of Fluticasone furoate.

  • Data Analysis: The natural logarithm of the percentage of remaining Fluticasone furoate is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Metabolite Identification in Liver Microsomes

Objective: To identify the metabolites of Fluticasone furoate formed in liver microsomes.

Methodology:

  • Incubation: Similar to the stability assay, but with a higher concentration of Fluticasone furoate (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.

  • Analysis: The supernatant after protein precipitation is analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Comparison: The metabolic profiles across the different species are compared to identify any qualitative differences.

Enzyme Kinetic Studies (Km and Vmax Determination)

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of Fluticasone furoate.

Methodology:

  • Substrate Concentrations: A range of Fluticasone furoate concentrations (typically spanning from below to above the expected Km value) are incubated with liver microsomes.

  • Incubation: Incubations are carried out for a short, defined period where the reaction rate is linear.

  • Analysis: The rate of formation of the primary metabolite (GW694301X) is measured by LC-MS/MS.

  • Data Analysis: The reaction velocities (rate of metabolite formation) are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

cluster_workflow Experimental Workflow for In Vitro Metabolism Study Start Start Prepare_Incubations Prepare Incubations (Microsomes/Hepatocytes, Buffer, Fluticasone Furoate) Start->Prepare_Incubations Initiate_Reaction Initiate Reaction (Add NADPH at 37°C) Prepare_Incubations->Initiate_Reaction Time_Sampling Time-Point Sampling Initiate_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction (Add Cold Acetonitrile) Time_Sampling->Terminate_Reaction At each time point Process_Sample Process Sample (Centrifuge to pellet protein) Terminate_Reaction->Process_Sample LC_MS_Analysis LC-MS/MS Analysis (Quantify Parent and Metabolites) Process_Sample->LC_MS_Analysis Data_Analysis Data Analysis (Calculate t½, CLint, Km, Vmax) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

In Vitro Metabolism Experimental Workflow.

Implications for Drug Development

The available data suggest that the in vitro metabolic profile of Fluticasone furoate is qualitatively similar between humans and the preclinical species tested (rat and dog). This similarity in the primary metabolic pathway provides confidence in the use of these animal models for assessing the safety and toxicity of Fluticasone furoate. The formation of a pharmacologically inactive major metabolite is a favorable characteristic, reducing the likelihood of metabolite-driven toxicity.

However, the lack of publicly available quantitative data on the rates of metabolism across species is a limitation. Quantitative differences in enzyme kinetics can significantly impact the systemic exposure and, consequently, the safety margins when extrapolating from animal studies to humans. Researchers and drug development professionals should be aware of this data gap when evaluating the preclinical data for Fluticasone furoate. Further studies to determine the kinetic parameters in different species would provide a more complete understanding of its comparative metabolism.

References

Safety Operating Guide

Proper Disposal of Fluticasone Furoate-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Fluticasone furoate-d3, a deuterated synthetic corticosteroid used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

This compound, like its non-deuterated counterpart, is a potent pharmaceutical compound that requires careful handling and disposal. The procedures outlined below are based on an analysis of safety data sheets and general pharmaceutical waste regulations.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves must be worn at all times.[1][2]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]

Work should be conducted in a well-ventilated area, preferably within a laboratory hood.[1][2] Avoid creating dust.[1]

Segregation and Waste Classification

Proper segregation of chemical waste is the first step in the disposal process. This compound should be classified as a hazardous pharmaceutical waste.

  • Do not mix with non-hazardous waste.

  • The deuterated nature of the compound does not alter its classification as a hazardous pharmaceutical. The primary hazard is associated with the active fluticasone furoate molecule.

Step-by-Step Disposal Procedure

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, vials), in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • The container must be suitable for chemical waste and kept closed when not in use.[1]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1][2]

    • The storage area should be well-ventilated.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash. [1] This is a violation of regulations and can harm the environment.[1][3]

    • The recommended method of disposal for Fluticasone furoate is incineration at a licensed chemical destruction plant .[1][4] This should be carried out by a certified hazardous waste disposal company.

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed contractor.

Regulatory Compliance

The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and may also be subject to state and local regulations.[5][6] Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA).[5][6] It is the responsibility of the generator of the waste to ensure compliance with all applicable laws.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE as outlined in Section 1.

  • Avoid generating dust.[1]

  • For small spills, carefully sweep or vacuum the material and place it in a sealed, labeled hazardous waste container.[4]

  • Clean the spill area with a suitable decontamination solution.

  • For large spills, contact your institution's EHS department immediately.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) are available in the provided search results. Disposal procedures are based on the hazardous nature of the compound, not on specific concentration thresholds for laboratory-scale waste.

ParameterValueSource
Recommended Disposal MethodIncineration[1][4]
Regulatory FrameworkRCRA, EPA, State, and Local[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste container available and properly labeled? B->C D Obtain and label a dedicated Hazardous Waste container C->D No E Collect all waste material (solid, contaminated items) into the container C->E Yes D->E F Securely seal the container E->F G Store in a designated, secure hazardous waste storage area F->G H Contact Institutional EHS for pickup by a licensed disposal vendor G->H I Waste transported for incineration at a licensed facility H->I J End: Proper Disposal Complete I->J

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fluticasone Furoate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Fluticasone furoate-d3. It outlines essential personal protective equipment (PPE), detailed handling protocols, and compliant disposal procedures to ensure a safe research environment.

This compound, a deuterated synthetic corticosteroid, is classified as a potent pharmaceutical compound.[1] Due to its pharmacological activity, even small quantities can have physiological effects.[1][2] Therefore, stringent safety measures are imperative to prevent occupational exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne powder and dermal contact.[3]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in protecting laboratory personnel.[4] Engineering controls, such as fume hoods or glove boxes, should always be the primary means of containment.[5] The following table summarizes the recommended PPE for handling this compound.

Activity Required PPE Specifications
Weighing and Dispensing (Powder) - Double Gloves- Disposable Gown/Coveralls- Eye Protection- Respiratory Protection- Nitrile or latex gloves; change every 30 minutes or if contaminated.[6]- Long-sleeved, seamless gown with tight-fitting cuffs, closing in the back.[6] For high-potency compounds, "bunny suit" coveralls offer head-to-toe protection.[6]- Safety goggles with side shields or a full-face shield to protect against splashes.[6][7]- An N95 respirator is the minimum; for higher-risk operations, a powered air-purifying respirator (PAPR) is recommended.[8][9]
Preparing Solutions - Double Gloves- Disposable Gown- Eye Protection- Nitrile or latex gloves.[7]- Long-sleeved disposable gown.[6]- Safety goggles or a face shield.[6][7]
General Laboratory Handling (Solutions) - Single Pair of Gloves- Lab Coat- Eye Protection- Nitrile or latex gloves.[7]- Standard laboratory coat.- Safety glasses.[10]
Cleaning and Decontamination - Double Gloves- Disposable Gown- Eye Protection- Chemical-resistant nitrile gloves.[7]- Long-sleeved disposable gown.[6]- Safety goggles or a face shield.[6][7]
Waste Disposal - Double Gloves- Disposable Gown- Eye Protection- Nitrile or latex gloves.[7]- Long-sleeved disposable gown.[6]- Safety goggles.[6][7]
Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and exposure.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Coveralls: Put on the disposable gown or coveralls, ensuring complete coverage.[6] Fasten all closures.

  • Respiratory Protection: If required, put on the N95 respirator or PAPR. Ensure a proper fit test has been conducted for respirators.

  • Eye Protection: Put on safety goggles or a face shield.[6]

  • Gloves: Put on the first pair of gloves, pulling the cuffs over the sleeves of the gown. Put on the second pair of gloves over the first.[6]

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare skin. Dispose of them in the designated hazardous waste container.

  • Gown/Coveralls: Unfasten the gown and peel it away from the body, turning it inside out. Avoid shaking the garment. Dispose of it in the hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection by handling the strap or earpieces. Place in a designated area for decontamination or disposal.

  • Respiratory Protection: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Operations:

  • Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box isolator to minimize airborne particles.[2][8]

  • Ventilation: Ensure adequate ventilation in the laboratory.[7] Airflow should be single-pass to prevent cross-contamination.[2]

  • Spill Management: In case of a spill, evacuate the area and prevent dust dispersal. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material, and then collect it into a sealed container for hazardous waste disposal.[11] Decontaminate the area with an appropriate solvent.

Disposal Plan: All materials contaminated with this compound are considered hazardous pharmaceutical waste and must be disposed of accordingly.

  • Contaminated PPE: All used gloves, gowns, shoe covers, and disposable respirators should be placed in a clearly labeled, sealed hazardous waste bag or container.[12]

  • Solid Waste: Excess powdered compound and any materials used for cleaning spills (e.g., absorbent pads) must be collected in a sealed, labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11]

  • Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[13]

Visual Safety Protocols

To further clarify the procedural steps for safe handling, the following diagrams illustrate the key workflows.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (e.g., Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Handle Powder don_ppe->weigh prepare_solution 4. Prepare Solution (if applicable) weigh->prepare_solution decontaminate 5. Decontaminate Work Surface prepare_solution->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe dispose_waste 7. Dispose of Contaminated Waste doff_ppe->dispose_waste

Caption: Workflow for handling this compound.

G start Start spill Spill Occurs start->spill evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify don_ppe Don Spill Response PPE notify->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end End dispose->end

Caption: Spill response procedure for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.